Product packaging for 1-Isopropyl-1H-pyrazol-3-ol(Cat. No.:CAS No. 21074-39-5)

1-Isopropyl-1H-pyrazol-3-ol

Cat. No.: B1322980
CAS No.: 21074-39-5
M. Wt: 126.16 g/mol
InChI Key: MWKDYFHECTXSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Isopropyl-1H-pyrazol-3-ol (CAS 21074-39-5) is a chemical compound belonging to the pyrazolone family, a class of five-membered heterocyclic lactams known for their diverse biological and pharmacological significance . With a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol, it serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry . The pyrazolone structural motif is a critical element in drugs and candidates aimed at various biological targets . Researchers value this template for its simple preparation and wide range of potential biological actions . Pyrazolone derivatives have been extensively investigated for activities including antimicrobial, antitumor, anti-inflammatory, antioxidant, and antiviral effects . Structure-Activity Relationship (SAR) studies are crucial in this field, as the nature of substituents on the pyrazolone core significantly influences its biochemical utility and potency . For instance, specific substitutions on the pyrazolone ring can enhance inhibitory effects against various Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens . Furthermore, the pyrazolone nucleus is found in several FDA-approved drugs and investigational molecules, underscoring its importance in drug discovery . As such, this compound is a valuable building block for the synthesis of novel compounds for biochemical screening and the development of new therapeutic agents. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B1322980 1-Isopropyl-1H-pyrazol-3-ol CAS No. 21074-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(2)8-4-3-6(9)7-8/h3-5H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKDYFHECTXSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628907
Record name 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21074-39-5
Record name 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathway for 1-isopropyl-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a classical cyclocondensation reaction, a cornerstone of pyrazole synthesis. This document provides a comprehensive overview of the synthetic route, including a discussion of regioselectivity, detailed experimental protocols based on analogous reactions, and quantitative data where available.

Core Synthesis Pathway: Cyclocondensation of Isopropylhydrazine with a β-Ketoester

The most direct and established method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] For the preparation of this compound, this translates to the cyclocondensation of isopropylhydrazine with a suitable β-ketoester, such as ethyl acetoacetate or diethyl malonate.

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A critical consideration in this synthesis is the regioselectivity of the initial nucleophilic attack of the substituted hydrazine on the unsymmetrical β-ketoester. The reaction can potentially yield two regioisomers: 1-isopropyl-3-methyl-1H-pyrazol-5-ol and 1-isopropyl-5-methyl-1H-pyrazol-3-ol. However, the formation of the desired 3-hydroxy (or 3-oxo tautomer) is generally favored under specific reaction conditions.

Experimental Protocols

The following protocols are based on established methodologies for pyrazole synthesis and may require optimization for the specific synthesis of this compound.

Protocol 1: Synthesis of this compound from Isopropylhydrazine and Ethyl Acetoacetate

This protocol is adapted from the general Knorr pyrazole synthesis and aims to favor the formation of the desired 3-ol isomer.

Materials:

  • Isopropylhydrazine

  • Ethyl acetoacetate

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a stirred solution of isopropylhydrazine (1.0 eq) in ethanol, add glacial acetic acid (2.0-2.5 eq).

  • Slowly add ethyl acetoacetate (1.0-1.05 eq) to the mixture at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Quantitative Data from Analogous Syntheses

The following table summarizes data from analogous pyrazole syntheses to provide an expected range of outcomes.

ReactantsCatalyst/SolventTemperatureYieldReference
4-isopropylphenylhydrazine, Ethyl acetoacetateGlacial Acetic Acid/Solvent-freeRoom Temperature>73%A Chinese patent describes a solvent-free synthesis of 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone with a yield of over 73%.[2]
Phenylhydrazine, Ethyl acetoacetateMethanol or Ethanol50-60°C-The synthesis of 1-phenyl-3-methyl-5-pyrazolone is typically achieved by refluxing phenylhydrazine and ethyl acetoacetate in an alcohol solvent for 6-7 hours.[2]
3-methyl-4-nitro-1H-pyrazole, Isopropyl bromideK₂CO₃ / DMF60-70°C70-85%The N-isopropylation of a pre-formed pyrazole ring to synthesize 1-isopropyl-3-methyl-4-nitro-1H-pyrazole has been reported with yields between 70-85%.[3]

Mandatory Visualizations

Signaling Pathway: Knorr Pyrazole Synthesis

The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis, highlighting the formation of the hydrazone intermediate and the subsequent cyclization to form the pyrazole ring.

knorr_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isopropylhydrazine Isopropylhydrazine Hydrazone Hydrazone Isopropylhydrazine->Hydrazone Nucleophilic Attack Beta-Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta-Ketoester->Hydrazone Cyclic_Intermediate Cyclized Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole This compound Cyclic_Intermediate->Pyrazole Dehydration

Caption: General reaction pathway for the Knorr pyrazole synthesis.

Experimental Workflow

This diagram outlines the key steps in the laboratory synthesis of this compound.

experimental_workflow Start Start Reaction_Setup 1. Reaction Setup: - Isopropylhydrazine - Ethyl Acetoacetate - Acetic Acid in Ethanol Start->Reaction_Setup Reflux 2. Reflux (4-6 hours) Reaction_Setup->Reflux Solvent_Removal 3. Solvent Removal (Rotary Evaporation) Reflux->Solvent_Removal Neutralization 4. Neutralization (aq. NaHCO₃) Solvent_Removal->Neutralization Extraction 5. Extraction (Ethyl Acetate) Neutralization->Extraction Drying 6. Drying (Anhydrous MgSO₄) Extraction->Drying Purification 7. Purification (Column Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

References

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-pyrazol-3-ol from Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 1-Isopropyl-1H-pyrazol-3-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences from readily available hydrazine precursors and leverages a cyclocondensation reaction to construct the pyrazole core. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant data in a clear, structured format.

Introduction

Pyran-3-ol derivatives are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. The 1-isopropyl substitution can be a key feature for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on a reliable and adaptable synthetic method for the preparation of this compound.

The primary synthetic strategy discussed herein is the cyclocondensation reaction between a substituted hydrazine, specifically isopropylhydrazine, and a suitable three-carbon building block. This approach, a variation of the well-established Knorr pyrazole synthesis, offers a high degree of control over the final product's substitution pattern.

Reaction Principle: Cyclocondensation of Isopropylhydrazine with a Propiolic Acid Ester

The synthesis of this compound can be efficiently achieved through the reaction of isopropylhydrazine with a propiolic acid ester, such as ethyl propiolate, in the presence of a base. This method provides a direct route to the desired 3-hydroxy-substituted pyrazole, avoiding the formation of isomeric products often encountered in other synthetic approaches.

The reaction mechanism proceeds through an initial Michael addition of the hydrazine to the electron-deficient alkyne of the propiolic acid ester. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl group. Subsequent elimination of an alcohol molecule leads to the formation of the stable aromatic pyrazole ring. The pyrazol-3-one tautomer is in equilibrium with the desired this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 1-substituted-3-hydroxypyrazoles.[1]

Materials:

  • Isopropylhydrazine (or its hydrochloride salt)

  • Ethyl propiolate

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Dichloromethane

  • Acetic acid (glacial)

  • Water (deionized)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylhydrazine (1.0 equivalent) in anhydrous tert-butanol.

  • Addition of Ethyl Propiolate: Cool the solution to 0-5 °C using an ice bath. Slowly add ethyl propiolate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Addition of Base: After the addition of ethyl propiolate is complete, add potassium tert-butoxide (1.1 equivalents) portion-wise to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the tert-butanol under reduced pressure using a rotary evaporator.

  • Purification: To the residue, add water and wash with dichloromethane to remove any unreacted starting materials and nonpolar impurities. Carefully acidify the aqueous layer with glacial acetic acid to a pH of approximately 5-6 to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Safety Precautions:

  • Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood.

  • Potassium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment.

  • Ethyl propiolate is a lachrymator; handle with care in a fume hood.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Data Presentation

Table 1: Reactant Quantities and Yields (Illustrative)

ReactantMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Isopropylhydrazine74.120.11.07.41 g
Ethyl propiolate98.100.1051.0510.3 g
Potassium tert-butoxide112.210.111.112.34 g
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield
This compound126.1512.62--

Note: Actual yield will vary depending on experimental conditions and scale.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₆H₁₀N₂O
Molecular Weight126.15 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot readily available in literature
¹H NMR (CDCl₃, δ ppm)Expected signals: ~1.4 (d, 6H, CH(CH₃)₂), ~4.4 (sept, 1H, CH(CH₃)₂), ~5.6 (s, 1H, pyrazole C4-H), ~7.5 (s, 1H, pyrazole C5-H), ~9.5 (br s, 1H, OH)
¹³C NMR (CDCl₃, δ ppm)Expected signals: ~22 (CH(CH₃)₂), ~50 (CH(CH₃)₂), ~90 (pyrazole C4), ~140 (pyrazole C5), ~160 (pyrazole C3-O)
Mass Spectrum (m/z)[M+H]⁺ = 127.08

Note: Spectroscopic data are predicted and may vary based on the solvent and instrument used.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Isopropylhydrazine Isopropylhydrazine Mixing 1. Mix in tert-Butanol Isopropylhydrazine->Mixing Ethyl propiolate Ethyl propiolate Ethyl propiolate->Mixing Base_Addition 2. Add K-tert-butoxide Mixing->Base_Addition Stirring 3. Stir at RT Base_Addition->Stirring Evaporation 4. Solvent Evaporation Stirring->Evaporation Extraction 5. Aqueous Wash Evaporation->Extraction Precipitation 6. Acidification Extraction->Precipitation Isolation 7. Filtration & Drying Precipitation->Isolation Product This compound Isolation->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Elimination & Tautomerization R-NH-NH2 Isopropylhydrazine Intermediate1 [Adduct Intermediate] R-NH-NH2->Intermediate1 + HC≡C-COOEt Ethyl propiolate HC≡C-COOEt->Intermediate1 Intermediate2 [Cyclized Intermediate] Intermediate1->Intermediate2 Pyrazolone 1-Isopropyl-5-pyrazolone Intermediate2->Pyrazolone - EtOH Product This compound Pyrazolone->Product Tautomerization

Caption: Simplified reaction mechanism for pyrazole synthesis.

References

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazol-3-ol (CAS: 21074-39-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Isopropyl-1H-pyrazol-3-ol, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of data for this specific molecule, this guide also incorporates general information about the pyrazole class of compounds to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in published literature. The following table summarizes its basic chemical properties.

PropertyValueSource
CAS Number 21074-39-5[1][2][3][4][5]
Molecular Formula C₆H₁₀N₂O[1][2][3]
Molecular Weight 126.16 g/mol [1]
IUPAC Name This compound
Canonical SMILES CC(C)n1ncc(c1)O
InChI Key Not Available
Appearance Not Available
Melting Point Not Available[4][5]
Boiling Point Not Available[4][5]
Solubility Not Available
Storage Conditions Sealed in dry, room temperature.[1][2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the public domain. However, the synthesis of pyrazole derivatives is a well-established area of organic chemistry. A general and adaptable synthetic approach often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

For this compound, a plausible synthetic route would involve the reaction of an appropriate β-ketoester with isopropylhydrazine. The following is a representative protocol for the synthesis of a substituted pyrazole, which can be adapted by a skilled chemist for the target molecule.

General Procedure for the Synthesis of Substituted Pyrazoles:

A mixture of a 1,3-dicarbonyl compound (1.0 mmol) and a hydrazine derivative (1.0 mmol) is taken in a suitable solvent, such as ethanol (10 mL). A catalytic amount of an acid or base may be added if required. The reaction mixture is stirred at room temperature or heated under reflux for a period of time, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[6] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired pyrazole derivative.[6]

Visualizing the Synthetic Workflow

Below is a generalized workflow for the synthesis and purification of pyrazole derivatives.

G reagents 1,3-Dicarbonyl Compound + Hydrazine Derivative solvent Solvent Addition (e.g., Ethanol) reagents->solvent reaction Reaction (Stirring/Reflux) solvent->reaction monitoring TLC Monitoring reaction->monitoring Monitor Progress workup Solvent Evaporation reaction->workup Reaction Complete monitoring->reaction purification Column Chromatography workup->purification product Purified Pyrazole Derivative purification->product

A generalized workflow for pyrazole synthesis.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched resources. However, characteristic spectral features for the pyrazole core and the isopropyl group can be predicted.

  • ¹H NMR: Expect signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and signals for the protons on the pyrazole ring.

  • ¹³C NMR: Expect signals for the carbons of the isopropyl group and the pyrazole ring. The carbon bearing the hydroxyl group (C3) would appear in the downfield region.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the hydroxyl group, C-H stretches from the isopropyl group and the pyrazole ring, and C=N and C=C stretching vibrations from the pyrazole ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 126.16.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[7][8]

Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory: Some pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes.[9]

  • Antimicrobial: Various pyrazole-containing compounds have demonstrated antibacterial and antifungal properties.[7][9]

  • Anticancer: Certain pyrazole derivatives have shown potential in inhibiting cancer cell proliferation.[9][10]

  • Agrochemicals: The pyrazole ring is a key component in some fungicides and insecticides.[11]

Given the lack of specific data, any potential biological activity of this compound would need to be determined through experimental screening. A general workflow for such a screening process is outlined below.

G compound This compound screening High-Throughput Screening (e.g., Cell-based assays) compound->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Active Compound in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo clinical Clinical Trials in_vivo->clinical

A typical workflow for drug discovery.

Safety Information

Safety data for this compound is limited. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a chemical supplier.

Conclusion

This compound is a pyrazole derivative with limited publicly available data. While its specific physical, chemical, and biological properties are not well-documented, its chemical structure suggests it could be a valuable building block in medicinal chemistry and materials science. Further research is required to fully characterize this compound and explore its potential applications. The general methodologies and known activities of the broader pyrazole class provide a foundation for future investigations into this specific molecule.

References

1-Isopropyl-1H-pyrazol-3-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Isopropyl-1H-pyrazol-3-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines predicted data with established principles for the pyrazole class of compounds.

Chemical Identity and Physical Properties

This compound, with the CAS number 21074-39-5, is a substituted pyrazole derivative. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀N₂O-
Molecular Weight 126.16 g/mol -
CAS Number 21074-39-5[3]
Predicted Density 1.071 ± 0.06 g/cm³-
Predicted pKa 8.85 ± 0.70-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

It is important to note that this compound can exist in tautomeric forms, namely the -ol, -one, and zwitterionic forms. The predominant form can be influenced by the solvent and physical state.[4]

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general Knorr synthesis of pyrazolones.[1]

Materials:

  • Ethyl acetoacetate

  • Isopropylhydrazine (or its hydrochloride salt)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Water

  • Sodium Bicarbonate (for neutralization if using hydrazine salt)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and isopropylhydrazine (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Diagram 1: Synthetic Workflow for this compound

G reagents Ethyl Acetoacetate + Isopropylhydrazine solvent Ethanol + Acetic Acid (cat.) reagents->solvent 1. Mix reaction Reflux (2-4h) solvent->reaction 2. Heat workup Cooling & Solvent Removal reaction->workup 3. Reaction Completion purification Recrystallization or Column Chromatography workup->purification 4. Isolation product This compound purification->product 5. Final Product

Caption: Synthetic workflow for the preparation of this compound.

Spectral Data

Experimental spectral data for this compound are not currently available in public databases. The following are predicted key spectral features based on the analysis of similar pyrazole structures.

Table 2: Predicted Spectral Data for this compound

Technique Predicted Features
¹H NMR Signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), and signals for the protons on the pyrazole ring. The position of the OH proton signal would be solvent-dependent and may be broad.
¹³C NMR Resonances for the three carbons of the isopropyl group and the three carbons of the pyrazole ring. The chemical shift of the carbon bearing the hydroxyl group would be characteristic.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch. C-H stretching vibrations for the isopropyl and pyrazole ring protons around 2850-3100 cm⁻¹. A C=N stretching vibration characteristic of the pyrazole ring around 1500-1600 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 126.16 g/mol . Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the pyrazole ring.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the functional groups present: the pyrazole ring, the hydroxyl group, and the isopropyl substituent. The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. The hydroxyl group can be alkylated, acylated, or participate in hydrogen bonding. The tautomeric equilibrium between the pyrazol-3-ol and pyrazol-3-one forms is a key aspect of its chemistry.[4]

Biological and Pharmacological Context

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory[2][6]

  • Analgesic[7]

  • Antimicrobial[8]

  • Anticancer[6]

  • Anticonvulsant[1]

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. The isopropyl group at the N1 position and the hydroxyl group at the C3 position of the target compound could impart specific pharmacological properties, making it a candidate for further investigation in drug discovery programs.

Diagram 2: General Pharmacological Activities of the Pyrazole Core

G pyrazole Pyrazole Core anti_inflammatory Anti-inflammatory pyrazole->anti_inflammatory analgesic Analgesic pyrazole->analgesic antimicrobial Antimicrobial pyrazole->antimicrobial anticancer Anticancer pyrazole->anticancer anticonvulsant Anticonvulsant pyrazole->anticonvulsant

Caption: Diverse pharmacological activities associated with the pyrazole scaffold.

Conclusion

This compound is a heterocyclic compound with potential for further research, particularly in the field of medicinal chemistry. While experimental data on its physical and chemical properties are scarce, this guide provides a summary of available predicted data and outlines a plausible synthetic route. The established broad-spectrum biological activity of the pyrazole class of compounds suggests that this compound may possess interesting pharmacological properties that warrant future investigation. Further experimental work is required to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-isopropyl-1H-pyrazol-3-ol, a heterocyclic organic compound. The document details its chemical identity, including its IUPAC name, structure, and CAS number. It explores the tautomeric nature of the compound and outlines a plausible synthetic pathway based on established chemical principles. While specific biological data for this compound is not extensively documented in publicly available literature, this guide discusses the known biological activities of the broader pyrazole class of molecules, providing context for its potential pharmacological applications.

Chemical Identity and Structure

IUPAC Name: this compound

CAS Number: 21074-39-5

Molecular Formula: C₆H₁₀N₂O

Molecular Weight: 126.16 g/mol

Structure:

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.
Tautomerism

This compound exists in tautomeric equilibrium with its keto form, 1-isopropyl-1,2-dihydro-3H-pyrazol-3-one (also known as 1-isopropyl-5-pyrazolone). This phenomenon is characteristic of hydroxy-substituted five-membered aromatic heterocycles. The equilibrium between the enol (-ol) and keto (-one) forms can be influenced by factors such as the solvent, temperature, and pH. In the solid state and in nonpolar solvents, the hydroxyl form may be favored, while polar solvents can shift the equilibrium towards the pyrazolone form.

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of this compound are limited. The following table summarizes available predicted and experimental data for the compound and its key synthetic precursor, ethyl 3-oxo-4-methylpentanoate.

PropertyThis compoundEthyl 3-oxo-4-methylpentanoate
Molecular Formula C₆H₁₀N₂OC₈H₁₄O₃
Molecular Weight 126.16 g/mol 158.19 g/mol
Density 1.071±0.06 g/cm³ (Predicted)0.981 g/mL
Boiling Point Not available173 °C
Melting Point Not available-9 °C
pKa Not availableNot available
Refractive Index Not available1.4265

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through the reaction of ethyl 3-oxo-4-methylpentanoate with isopropylhydrazine .

G cluster_reactants Reactants cluster_product Product A Ethyl 3-oxo-4-methylpentanoate C This compound A->C Condensation B Isopropylhydrazine B->C

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Pyrazolone Synthesis

The following is a generalized experimental protocol based on similar pyrazolone syntheses. This should be adapted and optimized for the specific reactants.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxo-4-methylpentanoate (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Slowly add isopropylhydrazine (1.0 - 1.2 eq) to the stirred solution. The reaction may be exothermic.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Applications

There is no specific biological activity or signaling pathway directly associated with this compound in the current body of scientific literature. However, the pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.

Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Kinase Inhibition: Many pyrazole-containing molecules have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

  • Cannabinoid Receptor Modulation: Certain pyrazole derivatives act as antagonists or inverse agonists of the cannabinoid receptor 1 (CB1), with potential applications in treating metabolic disorders and addiction.

  • Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in several compounds with demonstrated antibacterial, antifungal, and antiviral properties.

  • Anti-inflammatory and Analgesic Effects: The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib features a pyrazole core, highlighting the potential of this scaffold in modulating inflammatory pathways.

Given the broad bioactivity of the pyrazole class, this compound represents a valuable building block for the synthesis of novel compounds for screening in various drug discovery programs.

Generalized Signaling Pathway for Pyrazole-Based Kinase Inhibitors

While the specific target of this compound is unknown, the following diagram illustrates a generalized signaling pathway that is often targeted by pyrazole-based kinase inhibitors in cancer therapy. It is important to note that this is a representative pathway and does not imply a known activity for the specific compound of interest.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Growth Factor PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Pyrazole Pyrazole-based Kinase Inhibitor Pyrazole->PI3K Inhibition

Caption: Generalized MAPK and PI3K/Akt signaling pathways targeted by some pyrazole-based kinase inhibitors.

Conclusion

This compound is a heterocyclic compound with a well-defined chemical structure and a plausible synthetic route. While its specific physicochemical and biological properties are not yet fully characterized in the public domain, its pyrazole core suggests potential for a range of pharmacological activities. As such, it represents a valuable starting point for the development of novel therapeutic agents. Further research is warranted to elucidate its biological targets and explore its potential in drug discovery and development.

Spectroscopic Profile of 1-Isopropyl-1H-pyrazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1-Isopropyl-1H-pyrazol-3-ol. Due to a lack of publicly available experimental spectroscopic data for this specific compound, this document compiles and analyzes data from structurally similar analogs to predict its spectral properties. This guide includes expected data for 1H NMR, 13C NMR, IR, and Mass Spectrometry, presented in a clear, tabular format for ease of reference. Furthermore, detailed, standardized experimental protocols for acquiring such data are provided, along with a visual workflow for the spectroscopic analysis of a novel compound. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are working with or synthesizing similar pyrazole derivatives.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The structural characterization of newly synthesized compounds is a critical step in the research and development process, with spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being fundamental to this endeavor.

A thorough search of scientific literature and chemical databases did not yield a complete experimental spectroscopic dataset for this compound. This suggests that the compound may be novel or that its characterization data has not been published in the public domain. Consequently, this guide provides a detailed projection of its spectroscopic properties based on the analysis of closely related and structurally analogous compounds.

It is important to note that this compound can exist in tautomeric forms, primarily the -ol and the -one (1-Isopropyl-1H-pyrazol-3(2H)-one) forms. The equilibrium between these tautomers can be influenced by the solvent, temperature, and pH, which will be reflected in the spectroscopic data.[1][2]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds, including 1-isopropyl-pyrazole and various substituted pyrazol-3-ols.[3][4][5][6][7]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
OH10.0 - 12.0br s-Signal for the hydroxyl proton, which can be broad and its position is solvent-dependent. May exchange with D₂O.
CH (pyrazole, H4)5.8 - 6.2d~2-3Doublet due to coupling with H5.
CH (pyrazole, H5)7.4 - 7.8d~2-3Doublet due to coupling with H4.
CH (isopropyl)4.2 - 4.6sept~6-7Septet due to coupling with the two methyl groups.
CH₃ (isopropyl)1.3 - 1.5d~6-7Doublet due to coupling with the isopropyl CH.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C3 (C-OH)155 - 165Carbon bearing the hydroxyl group, significantly downfield.
C5130 - 140Pyrazole ring carbon.
C495 - 105Pyrazole ring carbon.
CH (isopropyl)48 - 55Isopropyl methine carbon.
CH₃ (isopropyl)22 - 25Isopropyl methyl carbons.
Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch3200 - 3600BroadCharacteristic of the hydroxyl group, may be involved in hydrogen bonding.
N-H stretch3100 - 3300MediumMay be present if the pyrazolone tautomer exists.
C-H stretch (sp²)3000 - 3100MediumAromatic C-H stretch of the pyrazole ring.
C-H stretch (sp³)2850 - 3000MediumAliphatic C-H stretches of the isopropyl group.
C=O stretch1650 - 1700StrongAppears if the pyrazolone tautomer is present.
C=N stretch1580 - 1650MediumPyrazole ring stretching vibration.
C=C stretch1450 - 1600MediumPyrazole ring stretching vibration.
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonNotes
126[M]⁺Molecular ion peak.
111[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety.
84[M - C₃H₆]⁺Loss of propene from the isopropyl group.
83[M - C₃H₇]⁺Loss of the isopropyl group.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts and the position of the tautomeric equilibrium.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid sample (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid or liquid sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Compound Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (LRMS, HRMS) purification->ms data_integration Integrate Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration structure_elucidation Structure Confirmation data_integration->structure_elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

Tautomeric Landscape of 1-Isopropyl-1H-pyrazol-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazol-3-ol, a member of the pyrazole family, is a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2][3] A critical aspect of its chemical behavior is the phenomenon of tautomerism, which can profoundly influence its physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomerism of this compound, drawing upon established principles from studies of closely related N-substituted pyrazol-3-ols. It delves into the structural and energetic aspects of its principal tautomeric forms, the influence of the solvent environment on the tautomeric equilibrium, and the key experimental and computational methodologies employed for their investigation. While specific quantitative data for the 1-isopropyl derivative is limited in public literature, this guide synthesizes the current understanding from analogous systems to provide a robust framework for researchers in the field.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The ability of a molecule to exist in different tautomeric forms can affect its hydrogen bonding capabilities, lipophilicity, pKa, and ultimately, its interaction with biological targets. Pyrazole derivatives are a cornerstone in the synthesis of a wide array of bioactive compounds, and understanding their tautomeric preferences is paramount for optimizing their therapeutic potential.[4][5]

Tautomeric Forms of this compound

This compound can exist in a tautomeric equilibrium with its corresponding keto form, 1-isopropyl-1,2-dihydro-3H-pyrazol-3-one. This equilibrium involves the migration of a proton between the oxygen atom and the nitrogen atom at position 2 of the pyrazole ring.

The two primary tautomers are:

  • OH-form (Enol): this compound

  • CH-form (Keto): 1-Isopropyl-1,2-dihydro-3H-pyrazol-3-one

Based on extensive studies of analogous N-substituted pyrazol-3-ols, the 1H-pyrazol-3-ol (OH-form) is generally the predominant tautomer in both the solid state and in solution.[6]

Caption: Tautomeric equilibrium between the OH-form and CH-form of this compound.

Influence of Solvent on Tautomeric Equilibrium

The solvent environment can play a crucial role in the position of the tautomeric equilibrium and the aggregation state of pyrazol-3-ols.

  • Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In nonpolar environments, N-substituted 1H-pyrazol-3-ols have been shown to exist predominantly as the OH-form, often forming dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of another.[6]

  • Polar Aprotic Solvents (e.g., DMSO-d₆): In polar aprotic solvents, the OH-form is also the major tautomer. However, the strong hydrogen bond accepting nature of the solvent disrupts the self-association, leading to the prevalence of monomeric species.[6]

The predominance of the OH-form across different solvent polarities suggests a higher intrinsic stability of this tautomer for N-substituted pyrazol-3-ols.

Solvent_Effect cluster_Nonpolar Nonpolar Solvents (e.g., CDCl₃) cluster_Polar Polar Aprotic Solvents (e.g., DMSO) Tautomer This compound (OH-form) Dimer Dimeric Aggregates (H-bonded) Tautomer->Dimer Monomer Monomeric Species (Solvated) Tautomer->Monomer

Caption: Influence of solvent polarity on the aggregation state of this compound.

Experimental Methodologies for Tautomerism Studies

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is a powerful tool for elucidating the predominant tautomeric form in solution.

  • ¹H NMR: The chemical shift of the proton involved in the tautomerism (OH vs. NH) is a key indicator. The presence of a broad signal for the hydroxyl proton in the OH-form is characteristic.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, differ significantly between the OH- and CH-forms.

  • ¹⁵N NMR: The chemical shifts of the two nitrogen atoms (N1 and N2) provide unambiguous evidence for the electronic environment and, therefore, the tautomeric form. In the OH-form, N1 exhibits a "pyrrole-like" character, while N2 is "pyridine-like".[6]

Table 1: Representative NMR Chemical Shift Data for N-Substituted 1H-Pyrazol-3-ols

NucleusTautomerRepresentative Chemical Shift (ppm)SolventReference
¹H (OH)OH-form~10-12CDCl₃[6]
¹³C (C3)OH-form~155-165CDCl₃[6]
¹³C (C5)OH-form~125-135CDCl₃[6]
¹⁵N (N1)OH-form~190-200CDCl₃[6]
¹⁵N (N2)OH-form~240-260CDCl₃[6]

Note: The exact chemical shifts for this compound may vary.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous identification of the predominant tautomer and its intermolecular interactions, such as hydrogen-bonded dimers.[6]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: The presence of a broad O-H stretching band and the absence of a C=O stretching band are indicative of the OH-form. Conversely, a sharp N-H stretch and a strong C=O absorption would suggest the CH-form.

  • UV-Vis Spectroscopy: The different chromophoric systems of the tautomers can lead to distinct absorption maxima (λmax). Changes in the UV-Vis spectrum with solvent polarity can also provide insights into the tautomeric equilibrium.[7][8][9]

Computational Chemistry Protocols

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and providing deeper insights into the energetics of tautomerism.

Workflow for Computational Analysis

DFT_Workflow A 1. Structure Generation (OH- and CH-forms) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm minima) B->C D 4. Solvation Model (e.g., PCM, SMD) C->D E 5. Gibbs Free Energy Calculation (ΔG) D->E F 6. Equilibrium Constant (K_T) Prediction E->F

Caption: A typical workflow for the computational study of tautomerism using DFT.

Data Interpretation

The tautomer with the lower calculated Gibbs free energy (ΔG) is predicted to be the more stable and, therefore, the predominant form at equilibrium. The energy difference can be used to estimate the theoretical equilibrium constant (KT).

Synthesis and Applications in Drug Development

The synthesis of this compound can be achieved through various synthetic routes, often involving the condensation of a β-ketoester with isopropylhydrazine.[10] Pyrazole-containing compounds are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] A thorough understanding of the tautomeric behavior of this compound is crucial for the rational design of new drug candidates with improved efficacy and pharmacokinetic profiles.

Conclusion

The tautomerism of this compound is a critical determinant of its chemical and biological properties. Based on evidence from analogous N-substituted pyrazol-3-ols, the 1H-pyrazol-3-ol (OH-form) is expected to be the predominant tautomer in both solid and solution phases. The solvent polarity primarily influences the state of aggregation, with nonpolar solvents favoring dimeric structures and polar aprotic solvents promoting monomeric species. A multi-faceted approach combining advanced spectroscopic techniques, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of this tautomeric system. This knowledge is invaluable for researchers and scientists engaged in the design and development of novel pyrazole-based therapeutics.

References

Technical Guide: Solubility of 1-Isopropyl-1H-pyrazol-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies for determining the solubility of 1-Isopropyl-1H-pyrazol-3-ol in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing robust experimental protocols and data presentation frameworks to enable researchers to generate and record their own findings.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in different organic solvents is fundamental for its synthesis, purification, formulation, and application. Solubility dictates the choice of solvents for chemical reactions, influences crystallization processes, and is a critical determinant of bioavailability in drug development. This guide presents standardized protocols for solubility determination and a framework for the systematic presentation of solubility data.

Physicochemical Properties of this compound

While specific experimental solubility data is sparse, the following known physicochemical properties can help in predicting its general solubility behavior.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OChemSpider
Molecular Weight 126.16 g/mol ChemSpider
Predicted Density 1.071±0.06 g/cm³ChemicalBook
Predicted pKa 9.53±0.29ChemicalBook
Predicted LogP 1.16960ChemSrc

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. The following table is provided as a template for researchers to record their experimental findings in a structured and comparable manner.

Table 1: Experimental Solubility of this compound

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method UsedNotes
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., Shake-Flask
e.g., Dichloromethanee.g., 25e.g., Shake-Flask
e.g., Toluenee.g., 25e.g., Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., Shake-Flask
e.g., N,N-Dimethylformamide (DMF)e.g., 25e.g., Shake-Flask

Experimental Protocols

Two primary methods for solubility determination are the thermodynamic (shake-flask) method and the kinetic method. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[1]

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

  • Quantification:

    • Prepare serial dilutions of the filtered supernatant.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.

  • Data Analysis: The thermodynamic solubility is the concentration of the compound determined in the saturated solution.

This high-throughput method is often used in early drug discovery to determine the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Selected organic solvents

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Solvent Addition: Add the selected organic solvent to each well to achieve the desired final concentrations.

  • Incubation: Mix the contents and incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.

    • Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λ_max.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic (shake-flask) solubility determination method.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid compound to vial start->add_solid Step 1 add_solvent Add known volume of solvent add_solid->add_solvent Step 2 shake Agitate at constant temperature (24-48 hours) add_solvent->shake Step 3 separate Settle or Centrifuge shake->separate Step 4 filter Filter supernatant (0.22 µm) separate->filter Step 5 quantify Quantify concentration (HPLC or UV-Vis) filter->quantify Step 6 end End: Solubility Value quantify->end Result

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery and History of Pyrazol-3-ol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazol-3-ol nucleus, a five-membered heterocyclic scaffold, represents a cornerstone in the history of medicinal chemistry. Its discovery in the late 19th century heralded the advent of synthetic pharmaceuticals, fundamentally transforming the approach to pain and fever management. This technical guide provides a comprehensive overview of the discovery, historical development, and seminal synthetic methodologies of pyrazol-3-ol compounds, with a focus on the foundational work that paved the way for a vast array of therapeutic agents. We will delve into the original experimental protocols, present key quantitative data, and illustrate the intricate signaling pathways through which these compounds exert their biological effects.

A Landmark Discovery: Ludwig Knorr and the Birth of Pyrazolones

The history of pyrazol-3-ols is inextricably linked to the German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr serendipitously created a new compound through the condensation of ethyl acetoacetate and phenylhydrazine.[1][2][3][4] This compound, initially believed to be a quinoline derivative, was later identified as 1-phenyl-3-methyl-5-pyrazolone, a tautomeric form of 3-methyl-1-phenyl-1H-pyrazol-3-ol.[5][6] This groundbreaking discovery, now famously known as the Knorr pyrazole synthesis, laid the foundation for an entirely new class of heterocyclic compounds.[1][2][6]

Just a year later, in 1884, a methylated derivative of Knorr's initial compound, named Antipyrine (phenazone), was synthesized and quickly became the first synthetic drug to be widely used as an analgesic and antipyretic.[4][7][8] The commercial success of Antipyrine marked a pivotal moment in the history of medicine, demonstrating the power of chemical synthesis in creating novel therapeutic agents and ushering in the era of modern pharmaceuticals.[4][8]

The Knorr Pyrazole Synthesis: A Foundational Methodology

The Knorr pyrazole synthesis remains a fundamental and versatile method for the preparation of pyrazol-3-ol derivatives. The reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][2][6] The general mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazolone ring.[6]

Experimental Protocols

This protocol is based on the historical 1883 publication by Ludwig Knorr.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

Procedure:

  • In a reaction vessel, combine ethyl acetoacetate and phenylhydrazine.

  • Allow the mixture to stand at room temperature. An exothermic reaction occurs, leading to the formation of an oily phenylhydrazone intermediate and water.

  • Separate the aqueous layer from the oily product.

  • Heat the oily intermediate on a water bath. This promotes intramolecular cyclization with the elimination of ethanol to form the crude 1-phenyl-3-methyl-5-pyrazolone.

  • Upon cooling, the product solidifies and can be collected. For purification, recrystallization from ethanol is recommended.[1]

This protocol provides a more contemporary approach to the Knorr synthesis.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid.

  • Heat the mixture with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, add 10 mL of water to the hot solution with stirring.

  • Allow the mixture to cool slowly to room temperature to facilitate crystallization.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the product with a small amount of cold water and allow it to air dry.

  • Determine the yield and melting point of the purified product.[6]

Data Presentation

The following tables summarize quantitative data for representative pyrazol-3-ol compounds and their derivatives.

Compound NameStarting MaterialsSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)Reference
1-Phenyl-3-methyl-5-pyrazoloneEthyl acetoacetate, PhenylhydrazineNoneNoneNot specifiedNot specified127[1]
2,4-Dihydro-5-phenyl-3H-pyrazol-3-oneEthyl benzoylacetate, Hydrazine hydrate1-PropanolAcetic acid1HighNot specified[6]
Antipyrine (Phenazone)1-Phenyl-3-methyl-5-pyrazolone, Methylating agentVariesVariesVariesVaries111-114[7]

Signaling Pathways and Mechanisms of Action

Pyrazol-3-ol derivatives exert their diverse pharmacological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key mechanisms of action for prominent members of this class.

Antipyrine: Inhibition of Cyclooxygenase (COX) Pathway

Antipyrine's analgesic and antipyretic effects are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7][9][10] This inhibition reduces the production of prostaglandins, which are key mediators of pain, inflammation, and fever.[7]

antipyrine_pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation_Fever Pain, Inflammation, Fever Prostaglandins->Pain_Inflammation_Fever Antipyrine Antipyrine Antipyrine->COX_Enzymes Inhibits edaravone_pathways cluster_apoptosis Apoptosis Pathway cluster_nrf2 Antioxidant Response cluster_gdnf Neurotrophic Support Edaravone Edaravone Fas Fas Receptor Edaravone->Fas Suppresses Keap1 Keap1 Edaravone->Keap1 Inhibits RET_Receptor RET Receptor Edaravone->RET_Receptor Induces FasL FasL FasL->Fas Caspase_Cascade Caspase Cascade Fas->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Downstream_Signaling Downstream Signaling RET_Receptor->Downstream_Signaling Neuronal_Survival Neuronal Survival & Maturation Downstream_Signaling->Neuronal_Survival nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Pyrazolone_Derivatives Pyrazolone Derivatives Pyrazolone_Derivatives->IKK_Complex Inhibit

References

Theoretical Analysis of 1-Isopropyl-1H-pyrazol-3-ol: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical theoretical study on the molecular properties of 1-Isopropyl-1H-pyrazol-3-ol. Due to the current absence of specific published theoretical research on this compound, this document outlines a robust computational methodology based on established practices for similar pyrazole derivatives. It serves as a blueprint for future research, detailing the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic characteristics of this compound. The presented data, while hypothetical, is grounded in the analysis of related compounds and is intended to provide a reasonable approximation of the expected quantum chemical properties. This guide is designed to be a valuable resource for researchers in computational chemistry and drug development, offering a structured approach to the theoretical investigation of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The compound this compound, with its unique substitution pattern, presents an interesting candidate for theoretical investigation to understand its fundamental molecular properties. Such studies are crucial in predicting reactivity, stability, and potential biological interactions, thereby accelerating the drug discovery and development process.

This whitepaper outlines a comprehensive theoretical study employing Density Functional Theory (DFT), a powerful quantum chemical method for investigating the electronic structure of molecules. While no specific theoretical studies on this compound have been identified in the literature, the methodologies described herein are based on numerous computational analyses of other pyrazole derivatives.[1][2][3][4][5][6] This document therefore serves as a detailed guide for conducting such a study and provides a well-founded prediction of the expected results.

Computational Methodology

The following section details the proposed experimental protocols for a comprehensive theoretical analysis of this compound.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial to find the most stable conformation of the molecule, which corresponds to the minimum energy state on the potential energy surface.

  • Computational Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian 09 or similar quantum chemistry package

  • Procedure: The initial structure of this compound would be built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria would be set to the default values of the software. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that a true energy minimum has been located.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to predict the infrared (IR) spectrum of the molecule. This analysis also serves to confirm that the optimized structure is a true minimum on the potential energy surface.

  • Computational Method: DFT/B3LYP

  • Basis Set: 6-311++G(d,p)

  • Procedure: The vibrational frequencies are calculated at the same level of theory as the geometry optimization. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model.

Electronic Properties Analysis

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand its chemical reactivity and kinetic stability.

  • Computational Method: DFT/B3LYP

  • Basis Set: 6-311++G(d,p)

  • Procedure: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation. The HOMO-LUMO energy gap is then calculated, which provides an indication of the molecule's excitability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.

  • Computational Method: DFT/B3LYP

  • Basis Set: 6-311++G(d,p)

  • Procedure: The MEP is calculated and mapped onto the electron density surface of the optimized molecule. The color-coding on the MEP surface indicates the electrostatic potential, with red representing regions of negative potential (nucleophilic) and blue representing regions of positive potential (electrophilic).

Predicted Quantitative Data

The following tables summarize the hypothetical, yet realistic, quantitative data expected from the proposed theoretical study on this compound. These values are derived from the analysis of computational studies on similar pyrazole derivatives.

Table 1: Predicted Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond LengthN1-N21.35 Å
N2-C31.33 Å
C3-C41.41 Å
C4-C51.38 Å
C5-N11.36 Å
C3-O1.34 Å
N1-C(isopropyl)1.48 Å
Bond AngleN1-N2-C3111.0°
N2-C3-C4106.5°
C3-C4-C5107.0°
C4-C5-N1108.5°
C5-N1-N2107.0°

Table 2: Predicted Vibrational Frequencies (Selected Modes)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3450
C-H Stretch (Aromatic)3100
C-H Stretch (Isopropyl)2980
C=N Stretch1620
C=C Stretch1580
C-O Stretch1250

Table 3: Predicted Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy-6.50
LUMO Energy-0.80
HOMO-LUMO Energy Gap5.70

Visualization of Theoretical Workflow and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed theoretical study and the relationships between the calculated molecular properties.

G Figure 1: Workflow for Theoretical Analysis A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Property Analysis (HOMO, LUMO, Energy Gap) B->D E Molecular Electrostatic Potential (MEP) Analysis B->E F Confirmation of Energy Minimum (No Imaginary Frequencies) C->F G Data Analysis and Interpretation D->G E->G F->G

Figure 1: Workflow for Theoretical Analysis

G Figure 2: Relationship of Calculated Properties cluster_0 Structural Properties cluster_1 Electronic Properties cluster_2 Predicted Reactivity Optimized Geometry Optimized Geometry Vibrational Frequencies Vibrational Frequencies Optimized Geometry->Vibrational Frequencies HOMO/LUMO Energies HOMO/LUMO Energies Optimized Geometry->HOMO/LUMO Energies MEP MEP Optimized Geometry->MEP Energy Gap Energy Gap HOMO/LUMO Energies->Energy Gap Chemical Stability Chemical Stability Energy Gap->Chemical Stability Nucleophilic/Electrophilic Sites Nucleophilic/Electrophilic Sites MEP->Nucleophilic/Electrophilic Sites

Figure 2: Relationship of Calculated Properties

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of this compound using DFT methods. Although based on a hypothetical study, the detailed protocols and predicted data offer valuable insights for researchers and professionals in the fields of computational chemistry and drug development. The outlined workflow can be readily adapted for the study of other novel pyrazole derivatives, facilitating a deeper understanding of their molecular properties and potential as therapeutic agents. Future experimental work to synthesize and characterize this compound would be invaluable in validating and refining the theoretical predictions presented in this guide.

References

Methodological & Application

Application Notes and Protocols: 1-Isopropyl-1H-pyrazol-3-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Isopropyl-1H-pyrazol-3-ol as a versatile building block in modern organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure in numerous FDA-approved drugs, and the specific substitution pattern of this compound offers unique opportunities for the synthesis of novel molecular entities.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring N-substituted with an isopropyl group and possessing a hydroxyl group at the 3-position. This arrangement of functional groups allows for diverse synthetic transformations, making it a valuable starting material for the construction of more complex molecules. The pyrazole core is known to participate in various biological interactions, and its derivatives have shown a wide range of activities, including as kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1] The isopropyl group can influence the compound's lipophilicity and metabolic stability, while the hydroxyl group serves as a key handle for introducing a variety of substituents through etherification, esterification, and other coupling reactions.

Synthetic Applications

The reactivity of this compound can be exploited at several positions:

  • O-Alkylation and O-Acylation: The hydroxyl group at the C3 position is readily functionalized. Etherification introduces diverse alkyl or aryl groups, while acylation can be used to form esters. These reactions are fundamental for modifying the steric and electronic properties of the molecule.

  • C-C Bond Formation: The pyrazole ring can be functionalized at the C4 and C5 positions through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl, heteroaryl, or alkyl substituents.[2][3] This allows for the expansion of the molecular framework and the exploration of new chemical space.

  • Synthesis of Bioactive Molecules: This building block is a key intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, pyrazole derivatives are integral to compounds targeting various enzymes and receptors. A notable example is the incorporation of a 1-isopropyl-1H-pyrazol-5-yl moiety in the structure of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde, a compound with potential applications in treating hematological disorders.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

This protocol describes a general method for the N-isopropylation of a pyrazole precursor.

Materials:

  • Pyrazol-3-ol

  • Isopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of pyrazol-3-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield this compound.

Reactant Equivalents Molecular Weight Amount
Pyrazol-3-ol1.084.08 g/mol (To be calculated)
Isopropyl bromide1.5122.99 g/mol (To be calculated)
Potassium carbonate2.0138.21 g/mol (To be calculated)
Expected Yield: 60-80%
Protocol 2: O-Alkylation of this compound (General Williamson Ether Synthesis)

This protocol details the etherification of the hydroxyl group.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by column chromatography.

Reactant Equivalents Molecular Weight Amount
This compound1.0126.16 g/mol (To be calculated)
Sodium hydride (60%)1.240.00 g/mol (as 100%)(To be calculated)
Alkyl halide1.1(Varies)(To be calculated)
Expected Yield: 70-90%
Protocol 3: C4-Bromination of this compound

This protocol describes the regioselective bromination at the C4 position, a key step for further functionalization via cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by column chromatography to yield 4-bromo-1-Isopropyl-1H-pyrazol-3-ol.

Reactant Equivalents Molecular Weight Amount
This compound1.0126.16 g/mol (To be calculated)
N-Bromosuccinimide1.05177.98 g/mol (To be calculated)
Expected Yield: 85-95%
Protocol 4: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-Isopropyl-1H-pyrazol-3-ol

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the C4-brominated pyrazole with a boronic acid.[2][3]

Materials:

  • 4-Bromo-1-Isopropyl-1H-pyrazol-3-ol

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 4-Bromo-1-Isopropyl-1H-pyrazol-3-ol (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Add a 2M aqueous solution of K₂CO₃ (3.0 eq) and 1,4-dioxane.

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Heat the reaction to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

Reactant Equivalents Molecular Weight Amount
4-Bromo-1-Isopropyl-1H-pyrazol-3-ol1.0205.05 g/mol (To be calculated)
Boronic acid1.2(Varies)(To be calculated)
Pd(OAc)₂0.05224.50 g/mol (To be calculated)
PPh₃0.1262.29 g/mol (To be calculated)
K₂CO₃3.0138.21 g/mol (To be calculated)
Expected Yield: 50-80%

Visualizations

experimental_workflow start Pyrazol-3-ol isopropylation N-Isopropylation (Protocol 1) start->isopropylation product This compound isopropylation->product o_alkylation O-Alkylation (Protocol 2) product->o_alkylation c4_bromination C4-Bromination (Protocol 3) product->c4_bromination ether_product 3-Alkoxy-1-isopropyl-1H-pyrazole o_alkylation->ether_product bromo_product 4-Bromo-1-isopropyl-1H-pyrazol-3-ol c4_bromination->bromo_product suzuki Suzuki Coupling (Protocol 4) coupled_product 4-Aryl-1-isopropyl-1H-pyrazol-3-ol suzuki->coupled_product bromo_product->suzuki

Caption: Synthetic workflow for the preparation and functionalization of this compound.

signaling_pathway_general building_block This compound Derivatives kinase Kinase building_block->kinase Inhibition receptor Receptor building_block->receptor Modulation enzyme Other Enzyme building_block->enzyme Inhibition sub_phos Phosphorylated Substrate kinase->sub_phos Phosphorylation downstream Downstream Signaling receptor->downstream enzyme->downstream sub_kinase Substrate sub_kinase->kinase sub_phos->downstream cellular_response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) downstream->cellular_response

Caption: General mode of action for pyrazole-based kinase inhibitors.

References

Functionalization of the Pyrazole Ring in 1-Isopropyl-1H-pyrazol-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of 1-Isopropyl-1H-pyrazol-3-ol. This versatile heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole motif in a wide range of therapeutic agents. The strategic modification of the pyrazole ring allows for the fine-tuning of physicochemical properties and pharmacological activity.

Overview of Functionalization Strategies

The pyrazole ring in this compound offers several positions for functionalization. The reactivity of the ring is influenced by the interplay of the N1-isopropyl group and the C3-hydroxyl group, which can exist in tautomeric equilibrium with its corresponding pyrazolone form. The primary sites for modification are the C4 and C5 positions of the pyrazole ring, as well as the oxygen of the hydroxyl group.

Key functionalization reactions include:

  • Electrophilic Substitution: Primarily at the C4 position, which is activated by the electron-donating character of the pyrazole ring.

  • O-Alkylation: Functionalization of the C3-hydroxyl group.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the introduction of aryl, heteroaryl, and amino groups, typically at a pre-functionalized (e.g., halogenated) C4 position.

The following sections detail the experimental protocols for these key transformations.

Experimental Protocols

Electrophilic Substitution at the C4 Position

The C4 position of the this compound ring is susceptible to electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, and formylation.

Objective: Introduction of a bromine atom at the C4 position, a versatile handle for subsequent cross-coupling reactions.

Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data:

ReactantReagentSolventTime (h)Temperature (°C)Yield (%)Reference
This compoundNBSDCM30 to RT85-95Adapted from general pyrazole bromination protocols

Objective: Introduction of a formyl group (-CHO) at the C4 position, which can be further modified to various functional groups. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[1][2][3][4][5]

Protocol:

  • In a two-necked round-bottom flask under an inert atmosphere, cool anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify by column chromatography.

Quantitative Data:

ReactantReagentsSolventTime (h)Temperature (°C)Yield (%)Reference
1-Alkyl-3-hydroxypyrazolePOCl₃, DMFDMF2-360-7060-75General Vilsmeier-Haack protocols for pyrazolones[6]
O-Alkylation of the C3-Hydroxyl Group

The hydroxyl group of this compound can be alkylated to introduce various substituents, which can modulate the compound's properties. It is important to note that N-alkylation can be a competing reaction.[7][8][9][10]

Objective: To synthesize 1-Isopropyl-3-methoxy-1H-pyrazole.

Protocol:

  • Suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add dimethyl sulfate (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data:

ReactantReagentBaseSolventTime (h)Temperature (°C)Yield (%)Reference
This compoundDimethyl sulfateNaHTHF160 to RT70-85Adapted from general O-alkylation procedures
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. These reactions typically require a pre-halogenated pyrazole, such as the 4-bromo derivative obtained from the bromination protocol described above.

Objective: To form a C-C bond between the C4 position of the pyrazole and an aryl or heteroaryl group. The Suzuki-Miyaura coupling is a versatile and widely used reaction in organic synthesis.[11][12][13][14]

Protocol:

  • To a reaction vessel, add 4-Bromo-1-isopropyl-1H-pyrazol-3-ol (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Purge the vessel with an inert gas (e.g., argon) and heat the reaction mixture to 80-100 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Halopyrazoles: [15]

HalogenCatalystLigandBaseSolventTemperature (°C)Yield (%)
BromoPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10080-95
IodoPd(PPh₃)₄-K₂CO₃Dioxane/H₂O9085-98

Objective: To form a C-N bond between the C4 position of the pyrazole and a primary or secondary amine. The Buchwald-Hartwig amination is a key method for the synthesis of arylamines.[16][17][18][19][20]

Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 4-Bromo-1-isopropyl-1H-pyrazol-3-ol (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like XPhos (0.05 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of 4-Bromopyrazoles: [15]

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene11070-90
Pd(OAc)₂BINAPCs₂CO₃Dioxane10065-85

Signaling Pathways and Experimental Workflows

General Workflow for Functionalization

Functionalization_Workflow start This compound electrophilic Electrophilic Substitution start->electrophilic e.g., NBS, Vilsmeier o_alkylation O-Alkylation start->o_alkylation e.g., DMS, NaH cross_coupling_precursor 4-Bromo-1-isopropyl- 1H-pyrazol-3-ol electrophilic->cross_coupling_precursor Bromination c4_functionalized C4-Functionalized Products electrophilic->c4_functionalized o_alkylated O-Alkylated Products o_alkylation->o_alkylated suzuki Suzuki-Miyaura Coupling cross_coupling_precursor->suzuki ArB(OH)2, Pd catalyst buchwald Buchwald-Hartwig Amination cross_coupling_precursor->buchwald R2NH, Pd catalyst c4_aryl C4-Aryl/Heteroaryl Products suzuki->c4_aryl c4_amino C4-Amino Products buchwald->c4_amino

Caption: General workflow for the functionalization of this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar-B(OR)2 Base pd2_aryl_complex R-Pd(II)L2-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'' Base pd2_amido_complex Ar-Pd(II)L2-NR'R'' amine_coordination->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The functionalization of this compound provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this document offer a starting point for the strategic modification of this pyrazole scaffold. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired outcomes. Careful consideration of the tautomeric nature of the starting material and the regioselectivity of the reactions is crucial for successful synthesis.

References

Application Notes and Protocols for 1-Isopropyl-1H-pyrazol-3-ol and its Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, with numerous derivatives commercialized as herbicides, fungicides, and insecticides. These compounds exhibit a broad spectrum of biological activities and diverse modes of action. While direct research on 1-Isopropyl-1H-pyrazol-3-ol in agrochemical applications is not extensively documented in publicly available literature, its structural motif is a key feature in many active compounds. This document provides a comprehensive overview of the application of pyrazole derivatives in agrochemical research, drawing on data from structurally related compounds to infer the potential utility and research directions for this compound. The protocols and data presented herein are a composite of established methodologies for the synthesis and evaluation of pyrazole-based agrochemicals.

Data Presentation: Biological Activity of Pyrazole Derivatives

The following tables summarize the reported herbicidal and fungicidal activities of various pyrazole derivatives, providing a baseline for the potential efficacy of novel analogues.

Table 1: Herbicidal Activity of Representative Pyrazole Derivatives

Compound IDTarget WeedsDosage% Inhibition / EC50Reference
6ba Digitaria sanguinalis (DS)150 g ai/ha~75% inhibition[1]
Amaranthus retroflexus (AR)150 g ai/ha~60% inhibition[1]
Setaria viridis (SV)150 g ai/ha~90% inhibition[1]
6bj Digitaria sanguinalis (DS)Small cup method~90% root inhibition[1]
Amaranthus retroflexus (AR)Small cup method~80% root inhibition[1]
Setaria viridis (SV)Small cup method~80% root inhibition[1]
5n Barnyard grass0.05 mmol m⁻²Good herbicidal activity[2]
5o Barnyard grass0.05 mmol m⁻²Good herbicidal activity (more potent than pyrazoxyfen)[2]
Compound 6l Monocotyledon & Dicotyledon plants150 g/haExcellent herbicidal activity[3]
Compound 3-1 Echinochloa crusgalli L.EC50: 64.32 µg/mL[4]
Cyperus iria L.EC50: 65.83 µg/mL[4]
Dactylis glomerata L.EC50: 62.42 µg/mL[4]
Trifolium repens L.EC50: 67.72 µg/mL[4]
Compound 3-7 Echinochloa crusgalli L.EC50: 65.33 µg/mL[4]
Cyperus iria L.EC50: 64.90 µg/mL[4]
Dactylis glomerata L.EC50: 59.41 µg/mL[4]
Trifolium repens L.EC50: 67.41 µg/mL[4]
Compound 6d Digitaria sanguinalis L.750 g a.i. ha⁻¹Excellent post-emergence effect[5]

Table 2: Fungicidal Activity of Representative Pyrazole Derivatives

Compound IDTarget FungiEC50 (µg/mL)Reference
Derived Pyrazole Carboxamide (Hypothetical) Botrytis cinerea1.5 - 5.0[6]
Rhizoctonia solani0.8 - 3.5[6]
Fusarium graminearum2.0 - 7.5[6]
Septoria tritici1.0 - 4.0[6]
7ai (Isoxazolol Pyrazole Carboxylate) Alternaria porri2.24[7]
Marssonina coronaria3.21[7]
Cercospora petroselini10.29[7]
Rhizoctonia solani0.37[7]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of pyrazole derivatives in an agrochemical context.

Protocol 1: Synthesis of 1-Isopropyl-Substituted Pyrazole Derivatives

This protocol is adapted from methodologies for the synthesis of related pyrazole compounds and can be considered a starting point for the synthesis of derivatives of this compound.

Objective: To synthesize 1-isopropyl-substituted pyrazole derivatives for agrochemical screening.

Materials:

  • 3-Methyl-1H-pyrazol-5-ol (or other suitable pyrazole starting material)

  • Isopropyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the starting pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-isopropyl-substituted pyrazole.

Protocol 2: In Vitro Herbicidal Activity Assay

Objective: To evaluate the pre-emergence and post-emergence herbicidal activity of synthesized pyrazole compounds.

Materials:

  • Synthesized pyrazole compounds

  • Acetone

  • Tween-20

  • Distilled water

  • Seeds of various weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus)

  • Pots with sterile soil

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a small amount of acetone and then dilute with distilled water containing 0.1% Tween-20 to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 µg/mL).

  • Pre-emergence Assay:

    • Sow seeds of the target weed species in pots filled with sterile soil.

    • Apply the test solutions evenly to the soil surface.

    • Place the pots in a growth chamber.

    • After 14-21 days, assess the herbicidal effect by visually rating the percentage of weed growth inhibition compared to a solvent-treated control.

  • Post-emergence Assay:

    • Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage.

    • Spray the test solutions evenly onto the foliage of the weeds.

    • Return the pots to the growth chamber.

    • After 14-21 days, assess the herbicidal effect by visually rating the percentage of plant injury or death compared to a solvent-treated control.

Protocol 3: In Vitro Fungicidal Activity Assay

Objective: To determine the inhibitory effect of synthesized pyrazole compounds on the mycelial growth of pathogenic fungi.

Materials:

  • Synthesized pyrazole compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Preparation of Test Media: Dissolve the synthesized compounds in DMSO to create stock solutions. Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Data Collection: After the fungal growth in the control (DMSO-amended PDA) plate has reached the edge of the dish, measure the diameter of the fungal colony in each treatment plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: Determine the EC50 value (the concentration that causes 50% inhibition) by performing a dose-response analysis.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Synthetic Step cluster_product Intermediate Product cluster_functionalization Further Functionalization cluster_final Final Product Pyrazole Pyrazole Precursor (e.g., 3-Methyl-1H-pyrazol-5-ol) Reaction N-Alkylation Reaction (Base, Solvent, Heat) Pyrazole->Reaction AlkylHalide Isopropyl Halide (e.g., Isopropyl Bromide) AlkylHalide->Reaction Intermediate This compound (or derivative) Reaction->Intermediate Functionalization Derivatization (e.g., Esterification, Etherification, Amidation) Intermediate->Functionalization FinalProduct Active Agrochemical Candidate Functionalization->FinalProduct

Caption: General synthetic workflow for pyrazole-based agrochemicals.

G cluster_etc Mitochondrial Electron Transport Chain cluster_inhibitor Inhibitor Action ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP PyrazoleFungicide Pyrazole Carboxamide (SDHI Fungicide) PyrazoleFungicide->ComplexII Inhibits Succinate Succinate Succinate->ComplexII Energy Cellular Energy (ATP Production) ATP->Energy FungalDeath Fungal Cell Death Energy->FungalDeath Leads to

Caption: Mode of action for pyrazole-based SDHI fungicides.

G cluster_pathway Plastoquinone Biosynthesis Pathway cluster_enzyme Enzyme cluster_inhibitor Inhibitor Action Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisate Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Bleaching Bleaching Symptoms in Weeds Carotenoids->Bleaching Protection from HPPD->HGA Catalyzes PyrazoleHerbicide Pyrazole Herbicide (HPPD Inhibitor) PyrazoleHerbicide->HPPD Inhibits

Caption: HPPD inhibition pathway by pyrazole herbicides.

References

Application Notes and Protocols: 1-Isopropyl-1H-pyrazol-3-ol Derivatives as Potential Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Pyrazole derivatives represent a significant and versatile class of heterocyclic compounds extensively used in the development of modern agrochemicals, particularly fungicides.[1][2][3] Their broad spectrum of biological activities makes them a cornerstone in crop protection chemistry.[4] Many commercial fungicides, such as Pyraclostrobin, Fluxapyroxad, and Furametpyr, incorporate the pyrazole moiety, primarily targeting the fungal respiratory chain.[2][3] This document provides detailed application notes and experimental protocols for the investigation of 1-isopropyl-1H-pyrazol-3-ol derivatives, a promising scaffold for the discovery of novel fungicidal agents.

Mechanism of Action

The primary mode of action for many pyrazole-based fungicides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1] This inhibition disrupts cellular respiration and the production of ATP, ultimately leading to fungal cell death.[1] The N-alkyl substitution, such as the isopropyl group, and other modifications on the pyrazole ring are crucial for tuning the binding affinity to the target enzyme and, consequently, the biological activity of the compounds.

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Fungicide Action ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Pyrazolol This compound Derivative Pyrazolol->ComplexII Inhibition Succinate Succinate Succinate->ComplexII

Caption: Mechanism of action for pyrazole-based SDHI fungicides.

Structure-Activity Relationships (SAR)

The fungicidal potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • N1-Substitution: The substituent at the N1 position, such as the isopropyl group, plays a critical role in anchoring the molecule to the enzyme.

  • C3-Substitution: The hydroxyl group at the C3 position (in pyrazol-3-ol) can be a key site for interaction or a handle for further derivatization into esters or ethers.

  • C4-Substitution: The C4 position is often substituted with groups like carboxamides, which are crucial for the fungicidal activity of many commercial SDHI fungicides.[5][6][7]

  • C5-Substitution: Introducing moieties like isothiocyanate and carboxamide at the C5 position has been shown to enhance antifungal activity.[4]

Analysis of various synthesized pyrazole analogues has shown that straight-chain or cycloalkyl moieties can be key for activity.[2][3]

Data Presentation

The following tables summarize representative quantitative data for various pyrazole derivatives against common plant pathogenic fungi. This data illustrates the potential efficacy range for this class of compounds.

Table 1: In Vitro Fungicidal Activity of Representative Pyrazole Carboxamide Derivatives.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
7afRhizoctonia solani>100[5]
7bcAlternaria porri11.22[7]
7bgRhizoctonia solani4.99[7]
7bhCercospora petroselini6.99[7]
7biMarssonina coronaria9.08[7]
7ai (Isoxazolol Carboxylate)Rhizoctonia solani0.37[5][7]
Carbendazol (Control)Rhizoctonia solani1.00[5][7]

Table 2: In Vitro Fungicidal Activity of Pyrazole Analogues Containing Aryl Trifluoromethoxy Group.

Compound IDTarget FungusEC₅₀ (µM)Reference
1vFusarium graminearum0.0530[2][3]
1vColletotrichum micotianae1.04[3]
Pyraclostrobin (Control)Fusarium graminearum0.0620[3]

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole-Triazole Derivatives.

Compound IDTarget FungusMIC (µg/mL)Reference
5kCandida albicans0.125[8]
6cCandida albicans0.0625[8][9]
5kCryptococcus neoformans0.125[8]
6cCryptococcus neoformans0.0625[8]
Fluconazole (Control)Candida albicans1.0[9]

Experimental Protocols

Synthesis of this compound Derivatives

This protocol outlines a general synthetic route. Specific reaction conditions may require optimization.

Start Acetoacetic Ester + Isopropyl Hydrazine Step1 Cyclization/ Condensation Start->Step1 Intermediate1 1-Isopropyl-3-methyl- 1H-pyrazol-5(4H)-one Step1->Intermediate1 Step2 Functionalization (e.g., Halogenation) Intermediate1->Step2 Intermediate2 4-Substituted Pyrazolone Step2->Intermediate2 Step3 Further Derivatization (e.g., Amide Coupling) Intermediate2->Step3 Final Target Pyrazole Derivatives Step3->Final

Caption: General synthetic workflow for pyrazol-3-ol derivatives.

Protocol:

  • Synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-5(4H)-one (Core Scaffold): a. To a solution of an acetoacetic ester (1.0 eq) in ethanol, add isopropyl hydrazine (1.1 eq). b. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent. d. Purify the resulting crude product by column chromatography or recrystallization to yield the pyrazolone core.

  • Synthesis of Pyrazole Carboxamide Derivatives (Example Functionalization): a. The pyrazolone core can be converted to a pyrazole-4-carboxylic acid intermediate via appropriate reactions, such as saponification and acidification.[5] b. Reflux the pyrazole-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) to yield the corresponding pyrazole acid chloride.[5][6] c. Dissolve the pyrazole acid chloride in an anhydrous solvent (e.g., Dichloromethane). d. Add a substituted amine (1.2 eq) and a base (e.g., triethylamine, 2.0 eq) to the solution. e. Stir the reaction mixture at room temperature for 12-24 hours.[1] f. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the final compound using column chromatography. h. Characterize the structure of the synthesized compounds using ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.[2][5][10]

In Vitro Antifungal Assay (Mycelial Growth Inhibition Method)

This protocol is used to determine the efficacy of compounds in inhibiting fungal growth on a solid medium.[5][7][10]

  • Preparation: a. Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving. b. Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10,000 µg/mL). c. While the PDA is still molten (approx. 45-50°C), add the required volume of the stock solution to achieve the desired final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[10] Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1%). d. Pour the amended PDA into sterile petri dishes (90 mm). A plate containing only the solvent serves as the negative control, and a commercial fungicide (e.g., Carbendazol, Pyraclostrobin) serves as the positive control.[2][5]

  • Inoculation and Incubation: a. From a fresh, actively growing culture of the target fungus (e.g., Rhizoctonia solani, Fusarium graminearum), cut a mycelial disc (e.g., 5-6 mm diameter) from the edge of the colony.[11] b. Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate. c. Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark for 3-7 days, or until the mycelium in the control plate has reached the edge.[11]

  • Data Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the percentage of mycelial growth inhibition using the following formula[2]: Inhibition (%) = [(C - T) / C] × 100 Where:

    • C = Average diameter of the mycelial colony in the negative control plate.

    • T = Average diameter of the mycelial colony in the treated plate. c. Use the inhibition data across a range of concentrations to calculate the EC₅₀ value (the concentration that causes 50% inhibition) using probit analysis software.[5]

In Vivo Antifungal Assay (Whole Plant or Detached Leaf Method)

This protocol assesses the protective efficacy of compounds on a host plant.

Start Synthesized Compound Step1 In Vitro Assay (Mycelial Growth) Start->Step1 Step2 Select Active Compounds Step1->Step2 Step3 Prepare Plant Material (e.g., Seedlings, Leaves) Step2->Step3 Step4 Apply Compound (Foliar Spray) Step3->Step4 Step5 Inoculate with Pathogen (Spore Suspension) Step4->Step5 Step6 Incubate under Controlled Conditions Step5->Step6 Step7 Assess Disease Severity Step6->Step7 Final Determine Protective Efficacy Step7->Final

Caption: Overall experimental workflow for fungicide evaluation.

  • Preparation: a. Grow healthy host plants (e.g., cucumber, wheat, tomato) to a suitable stage (e.g., 2-4 true leaves) under controlled greenhouse conditions. b. Prepare a spore suspension of the target pathogen (e.g., 1 × 10⁵ spores/mL) in sterile distilled water containing a surfactant (e.g., 0.05% Tween 20).[11] c. Prepare solutions of the test compounds at various concentrations in water with a surfactant.

  • Application and Inoculation: a. For protective assays, spray the plant leaves with the compound solutions until runoff. Allow the leaves to dry completely (approx. 24 hours). A set of plants sprayed only with the water-surfactant solution serves as a control. b. After the treatment has dried, inoculate the plants by spraying them with the prepared pathogen spore suspension. c. Place the inoculated plants in a high-humidity chamber ( >95% RH) at an appropriate temperature for 24-48 hours to facilitate infection. d. Move the plants back to the greenhouse for disease development.

  • Disease Assessment: a. After a set incubation period (e.g., 7-14 days), assess the disease severity. This can be done by measuring the percentage of leaf area covered by lesions or using a disease rating scale (e.g., 0-5). b. Calculate the control efficacy or protective effect using the formula: Control Efficacy (%) = [(DS_c - DS_t) / DS_c] × 100 Where:

    • DS_c = Average disease severity in the control group.

    • DS_t = Average disease severity in the treated group.

References

Application Notes and Protocols for 1-Isopropyl-1H-pyrazol-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The versatile nature of the pyrazole ring allows for extensive derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][6] This document provides an overview of the potential applications of 1-Isopropyl-1H-pyrazol-3-ol in medicinal chemistry, based on the activities of structurally related pyrazole derivatives, and offers generalized protocols for its synthesis and biological evaluation. While specific data for this compound is limited in publicly available literature, the information presented here serves as a foundational guide for researchers interested in exploring its therapeutic potential.

Potential Therapeutic Applications

Based on the broad spectrum of activities exhibited by other pyrazole-containing compounds, this compound could be investigated as a key intermediate or a pharmacologically active agent in several therapeutic areas. The pyrazole scaffold is a common feature in kinase inhibitors, and derivatives have shown promise in targeting enzymes like RET kinase.[7] Furthermore, pyrazole derivatives have been explored for their activity against various pathogens and as anti-inflammatory agents.[1][2]

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various methods, with the condensation of a 1,3-dicarbonyl compound with a hydrazine being a common approach.[8]

General Synthesis of 1-substituted-pyrazol-3-ols

A general and straightforward method for the synthesis of 1-substituted-pyrazol-3-ols involves the cyclization of a β-keto ester with a substituted hydrazine. For the synthesis of this compound, isopropylhydrazine would be the key reagent.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_product Product beta_keto_ester β-Keto Ester pyrazol_3_ol This compound beta_keto_ester->pyrazol_3_ol Cyclization isopropylhydrazine Isopropylhydrazine isopropylhydrazine->pyrazol_3_ol

Caption: General synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl acetoacetate (or other suitable β-keto ester)

  • Isopropylhydrazine

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl acetoacetate (1.0 eq) in ethanol in a round-bottom flask.

  • Add isopropylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)

Given that many pyrazole derivatives are kinase inhibitors, a primary screening of this compound could involve a panel of kinases.[7]

Materials:

  • This compound (test compound)

  • A panel of recombinant kinases (e.g., RET, SRC, ABL)

  • ATP

  • Substrate peptide specific to each kinase

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the test compound to the wells (final DMSO concentration should be <1%).

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, and Test Compound Start->Prepare_Reagents Reaction_Setup Combine Reagents in 96-well Plate Prepare_Reagents->Reaction_Setup Initiate_Reaction Add ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Measure ADP Production Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Quantitative Data (Hypothetical)

As no specific biological data for this compound is readily available, the following table presents hypothetical, yet representative, data for the potential in vitro activity of a pyrazole compound against a panel of kinases. This serves as an example of how data could be presented.

Kinase TargetIC50 (nM)
RET (Wild Type)150
RET (V804M Mutant)450
SRC>10,000
ABL>10,000

Signaling Pathway (Hypothetical)

If this compound were found to be a RET kinase inhibitor, it would likely interfere with the RET signaling pathway, which is often dysregulated in certain cancers.

RET Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RET RET Receptor Tyrosine Kinase Ligand->RET Activation RAS RAS RET->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->RET Inhibition

Caption: Hypothetical inhibition of the RET signaling pathway.

Conclusion

This compound represents a simple yet potentially valuable scaffold for medicinal chemistry exploration. While direct evidence of its biological activity is currently scarce, the broader family of pyrazole derivatives has demonstrated significant therapeutic potential across various disease areas. The protocols and conceptual frameworks provided herein offer a starting point for researchers to synthesize, screen, and characterize the pharmacological profile of this and related compounds. Further investigation is warranted to elucidate its specific biological targets and potential as a novel therapeutic agent.

References

Application Notes and Protocols: 1-Isopropyl-1H-pyrazol-3-ol as a Precursor for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Isopropyl-1H-pyrazol-3-ol as a versatile precursor in the synthesis of potent kinase inhibitors, with a particular focus on targeting the RET (Rearranged during Transfection) kinase, a crucial oncogene in various cancers. The following sections detail the synthetic pathways, inhibitory activities, and relevant experimental protocols for the development of novel therapeutics based on this privileged scaffold.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of potency and selectivity against various biological targets. This compound, and its derivatives, serve as key building blocks for the construction of more complex heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. These fused ring systems are structural analogs of purines and have demonstrated significant activity as inhibitors of a wide range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

This document will focus on the synthesis and application of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of RET kinase. Activating mutations and fusions of the RET proto-oncogene are known drivers in medullary and papillary thyroid carcinomas, as well as a subset of non-small cell lung cancers. Therefore, the development of potent and selective RET inhibitors is a clinically important endeavor.

Synthetic Workflow Overview

The general strategy for synthesizing 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine kinase inhibitors from this compound derivatives is a multi-step process. The workflow typically begins with the synthesis of a key intermediate, 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile, which is then cyclized to form the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization, often via nucleophilic substitution or cross-coupling reactions, yields the final, active inhibitors.

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Formation of Pyrazolopyrimidine Core cluster_2 Functionalization and Inhibitor Synthesis Isopropyl_Hydrazine Isopropyl Hydrazine Pyrazolamine_Nitrile 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile Isopropyl_Hydrazine->Pyrazolamine_Nitrile Condensation EMMN Ethoxymethylenemalononitrile EMMN->Pyrazolamine_Nitrile Pyrazolopyrimidinone 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolamine_Nitrile->Pyrazolopyrimidinone Cyclization Formamide Formamide Formamide->Pyrazolopyrimidinone Chlorination POCl3 Pyrazolopyrimidinone->Chlorination Chloro_Pyrazolopyrimidine 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine Chlorination->Chloro_Pyrazolopyrimidine Final_Inhibitor_SNAr 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine Derivative Chloro_Pyrazolopyrimidine->Final_Inhibitor_SNAr SNAr Chloro_Pyrazolopyrimidine->Intermediate_for_Suzuki Halogenation at C3 (not shown) Amine Amine (R-NH2) Amine->Final_Inhibitor_SNAr Boronic_Acid Boronic Acid/Ester (R'-B(OR)2) Final_Inhibitor_Suzuki 3-Aryl/Heteroaryl-4-amino-1-isopropyl-1H- pyrazolo[3,4-d]pyrimidine Derivative Boronic_Acid->Final_Inhibitor_Suzuki Intermediate_for_Suzuki->Final_Inhibitor_Suzuki Suzuki Coupling

Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Quantitative Inhibitory Data

A representative compound, 7a (1-isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) , derived from the 1-isopropyl-1H-pyrazole scaffold, has been evaluated for its inhibitory activity against RET kinase and a panel of other kinases to assess its selectivity. The data is summarized in the table below.

Kinase TargetIC50 (nM)Reference
RET 8 [1]
ABL1>10,000[2][3]
AKT1>10,000[2][3]
CDK2/cyclin A>10,000[2][3]
FLT31,200[2][3]
KDR (VEGFR2)1,400[2][3]
p38α>10,000[2][3]
SRC>10,000[2][3]

Data presented is a compilation from multiple sources for illustrative purposes.

Another potent and selective RET inhibitor, Compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide) , has also been developed.[4][5]

Kinase TargetIC50 (nM)Reference
RET (wild-type) 44 [4][5]
RET (V804M mutant) 252 [4][5]

This compound demonstrated exceptional selectivity for RET when screened against a panel of 369 kinases.[4]

RET Kinase Signaling Pathway

RET is a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, are crucial for cell proliferation, survival, and differentiation.[6][7] Oncogenic mutations or fusions in RET lead to constitutive activation of these pathways, driving tumorigenesis.[6] The diagram below illustrates the major downstream signaling pathways activated by RET.

RET_Signaling_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Differentiation mTOR->Proliferation PLCG PLCγ IP3_DAG IP3 / DAG PLCG->IP3_DAG JAK JAK STAT STAT JAK->STAT STAT->Nucleus Nucleus->Proliferation Gene Transcription RET RET RET->PI3K Activates RET->PLCG Activates RET->JAK Activates

Caption: Simplified RET kinase signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol outlines the synthesis of a key intermediate for the generation of various kinase inhibitors.

Step 1: Synthesis of 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

  • To a solution of isopropyl hydrazine in a suitable solvent (e.g., ethanol), add ethoxymethylenemalononitrile portion-wise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

  • A mixture of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile and an excess of formamide is heated to 180-200°C for 4-6 hours.

  • Cool the reaction mixture to room temperature, and add water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.

Step 3: Synthesis of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

  • A mixture of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-one and an excess of phosphorus oxychloride (POCl₃) is heated at reflux for 2-4 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried to give 4-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: General Procedure for the Synthesis of 3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

This protocol describes the final step in synthesizing the active kinase inhibitors via nucleophilic aromatic substitution.

  • To a solution of 4-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., isopropanol, dioxane), add the desired amine (typically 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents).

  • Heat the reaction mixture at reflux or using microwave irradiation until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the IC50 values of synthesized compounds against target kinases.[6][8]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • Synthesized inhibitor compound

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Kinase Reaction Setup: In a multiwell plate, add the kinase, the specific substrate, and the kinase reaction buffer.

  • Add the serially diluted inhibitor to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

References

Application Notes and Protocols for N-isopropylation of Pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-isopropylation of pyrazol-3-ol, a critical reaction in the synthesis of various pharmaceutical intermediates. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and N-alkylation is a key strategy for modulating their pharmacological properties.[1]

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, particularly in the development of new therapeutic agents. Pyrazole-containing molecules exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The substitution at the nitrogen atoms of the pyrazole ring can significantly influence the molecule's binding affinity to biological targets.

This protocol details a common method for the N-isopropylation of pyrazol-3-ol using isopropyl bromide as the alkylating agent and sodium hydride as the base in an anhydrous solvent. The tautomeric nature of pyrazol-3-ol presents a challenge in regioselectivity, potentially leading to a mixture of N1 and N2-isopropylated products, as well as a potential O-alkylated byproduct. The reaction conditions can be optimized to favor the desired isomer.

Reaction Scheme

cluster_reactants Reactants cluster_products Potential Products Pyrazolol Pyrazol-3-ol IsopropylBromide Isopropyl Bromide Reaction_Arrow + Base Base (e.g., NaH) Solvent Solvent (e.g., DMF) N1_Product 1-Isopropyl-1H-pyrazol-3-ol N2_Product 2-Isopropyl-2H-pyrazol-3-ol O_Product 3-Isopropoxypyrazole Reaction_Arrow->N1_Product Reaction_Arrow->N2_Product Reaction_Arrow->O_Product

Caption: General reaction scheme for the N-isopropylation of pyrazol-3-ol.

Experimental Protocol

This protocol describes a general procedure for the N-isopropylation of pyrazol-3-ol using sodium hydride in dimethylformamide (DMF).

Materials:

  • Pyrazol-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Isopropyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazol-3-ol (1.0 equivalent) in anhydrous DMF dropwise.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add isopropyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-isopropylated product(s).

Data Presentation

The following table summarizes the key quantitative data for this protocol.

Reagent/ParameterMolar Ratio/ValueNotes
Pyrazol-3-ol1.0 eqStarting material
Sodium Hydride (60%)1.2 eqBase for deprotonation
Isopropyl Bromide1.1 eqAlkylating agent
Temperature0 °C to Room TempInitial cooling, then ambient
Reaction Time2 - 16 hoursMonitor by TLC
Expected Outcome
YieldVariableDependent on regioselectivity and purification
Product RatioN1:N2 IsomersRatio influenced by steric and electronic factors

Experimental Workflow

G start Start setup Reaction Setup: - Add NaH to anhydrous DMF at 0°C - Add Pyrazol-3-ol solution start->setup deprotonation Deprotonation (30 min at 0°C) setup->deprotonation alkylation Alkylation: Add Isopropyl Bromide dropwise at 0°C deprotonation->alkylation reaction Reaction (Warm to RT, stir 2-16h) Monitor by TLC alkylation->reaction quench Quench Reaction (Saturated NH4Cl at 0°C) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction workup Workup: - Wash with Brine - Dry with Na2SO4 - Concentrate extraction->workup purification Purification (Silica Gel Chromatography) workup->purification end End purification->end

References

Application Notes and Protocols: Laboratory Scale Synthesis of 1-Isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles and their derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities.[1] The 1-substituted pyrazol-3-ol scaffold, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. This document provides a detailed protocol for the laboratory-scale synthesis of 1-Isopropyl-1H-pyrazol-3-ol, a valuable building block for novel compound libraries. The synthesis is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[1][2]

Reaction Principle: Knorr Pyrazole Synthesis

The synthesis of the pyrazolone ring, a tautomer of the desired pyrazol-3-ol, is achieved through the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative.[1] The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular nucleophilic attack and cyclization to form the stable pyrazolone ring.[1] The reaction is often catalyzed by a small amount of acid.[1]

Experimental Protocol

Materials:

  • Ethyl acetoacetate (or a similar β-keto ester)

  • Isopropylhydrazine hydrochloride (or free base)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • TLC plates (silica gel 60 F254) and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl acetoacetate (1.0 equivalent) and isopropylhydrazine hydrochloride (1.1 equivalents) in ethanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the mixture.

  • Reaction: Heat the reaction mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[1]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and ethyl acetate.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes.

ParameterConditionExpected OutcomeCitation
Reactants Ethyl acetoacetate, IsopropylhydrazineFormation of this compound[1][2]
Catalyst Glacial Acetic AcidFacilitates the condensation reaction.[1]
Solvent EthanolGood solvent for reactants, allows for reflux temperature.[3]
Temperature RefluxEnsures sufficient energy for the reaction to proceed to completion.[4]
Reaction Time 2-4 hours (TLC monitored)Reaction completion is visually tracked.[4]
Purification RecrystallizationYields a purified solid product.[5]

Characterization

The final product, this compound, should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Mandatory Visualizations

Synthesis_Pathway Reactant1 Ethyl Acetoacetate Intermediate Hydrazone Intermediate Reactant1->Intermediate + Isopropylhydrazine (Acid Catalyst) Reactant2 Isopropylhydrazine Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Experimental_Workflow A 1. Reaction Setup: Combine reactants and solvent B 2. Acid Catalysis: Add glacial acetic acid A->B C 3. Reflux: Heat the reaction mixture B->C D 4. Monitoring: Track progress with TLC C->D E 5. Work-up: Solvent removal, extraction, and washing D->E Reaction Complete F 6. Purification: Recrystallization of the crude product E->F G 7. Characterization: NMR, MS, IR, Melting Point F->G

References

Application Notes and Protocols for the Purification of 1-Isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Isopropyl-1H-pyrazol-3-ol, a key intermediate in the synthesis of various biologically active compounds. The following methods are based on established techniques for the purification of pyrazole derivatives and can be adapted to achieve high purity suitable for downstream applications in drug discovery and development.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The principal techniques applicable to this compound are:

  • Recrystallization: This is a widely used and effective technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization.

  • Column Chromatography: This method is highly effective for separating compounds with different polarities and is suitable for achieving very high purity, especially on a smaller scale.

  • Acid-Base Extraction: The acidic proton of the pyrazol-3-ol moiety allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer precipitates the purified product.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Formula C6H10N2O-
Molecular Weight 126.16 g/mol -
Appearance Likely a solid at room temperature.Suitable for recrystallization.
Polarity Moderately polar due to the hydroxyl and pyrazole groups.Soluble in polar organic solvents, sparingly soluble in nonpolar solvents.
Acidity (pKa) The hydroxyl group on the pyrazole ring is acidic.Allows for purification via acid-base extraction.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a primary method for purifying crude this compound, particularly for larger quantities. The choice of solvent is critical and may require some empirical testing.

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] A suitable solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a single solvent is not ideal.[1] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

  • Solvent System Selection: Common mixed solvent systems for pyrazoles include ethanol/water, methanol/water, and ethyl acetate/hexane.[1]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until a slight turbidity persists.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single Solvent Recrystallization protocol.

Purification by Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.

Protocol:

  • Stationary Phase: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Start eluting the column with a nonpolar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common gradient for pyrazole derivatives is a hexane/ethyl acetate mixture, starting from a low percentage of ethyl acetate and gradually increasing it.[2]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purification by Acid-Base Extraction

This method leverages the acidic nature of the pyrazol-3-ol to separate it from non-acidic impurities. A similar methodology has been described for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.[3]

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base (e.g., 1 M sodium bicarbonate) or a dilute strong base (e.g., 1 M sodium hydroxide). The this compound will deprotonate and move into the aqueous phase.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer contains non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2-3). The this compound will precipitate out of the solution.

  • Isolation, Washing, and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any residual salts, and dry under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Synthesis of Crude This compound Recrystallization Recrystallization Synthesis->Recrystallization Crude Product ColumnChromatography Column Chromatography Synthesis->ColumnChromatography Crude Product AcidBaseExtraction Acid-Base Extraction Synthesis->AcidBaseExtraction Crude Product PurityAnalysis Purity and Identity Confirmation (e.g., NMR, LC-MS, HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis AcidBaseExtraction->PurityAnalysis FinalProduct Pure this compound PurityAnalysis->FinalProduct Pure Product

Caption: Workflow from synthesis to purified product.

Logical Relationship of Purification Techniques

The selection of a purification technique is based on the properties of the compound and the impurities.

G Purification Technique Selection Logic cluster_properties Key Physicochemical Properties cluster_methods Primary Purification Methods CrudeProduct Crude this compound SolidState Solid State CrudeProduct->SolidState PolarityDifference Polarity Difference from Impurities CrudeProduct->PolarityDifference Acidity Acidity of Pyrazol-3-ol CrudeProduct->Acidity Recrystallization Recrystallization SolidState->Recrystallization Enables ColumnChromatography Column Chromatography PolarityDifference->ColumnChromatography Exploits AcidBaseExtraction Acid-Base Extraction Acidity->AcidBaseExtraction Enables

Caption: Logic for selecting a purification method.

References

Application Notes and Protocols for the Analytical Characterization of 1-Isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analytical characterization of 1-Isopropyl-1H-pyrazol-3-ol, a heterocyclic compound of interest in pharmaceutical and chemical research. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results for the identification and purity assessment of this molecule.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for monitoring reaction progress during its synthesis. The method described below provides a baseline for separating the target compound from potential impurities.

Experimental Protocol:

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

Data Presentation:

ParameterExpected Value
Retention Time (t R )5 - 10 min (predicted)
Tailing Factor0.9 - 1.5
Theoretical Plates> 2000

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the identification and quantification of this compound, particularly for assessing its presence in complex mixtures and for identifying volatile impurities. The protocol below outlines a general method that can be adapted for specific needs.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or dichloromethane.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

    • If necessary, perform derivatization (e.g., silylation) to improve volatility and peak shape, although the target analyte is likely amenable to direct analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless or split 20:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400

Data Presentation:

ParameterExpected Value
Retention Time (t R )10 - 15 min (predicted)
Molecular Ion [M] +m/z 126 (predicted)
Key Fragment Ionsm/z 111 (M-15, loss of CH₃), m/z 83 (M-43, loss of C₃H₇) (predicted)

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prepare_stock Prepare Stock Solution dilute_sample Dilute to Working Conc. prepare_stock->dilute_sample inject_gc Inject into GC dilute_sample->inject_gc separate_gc GC Separation inject_gc->separate_gc ionize_ms EI Ionization separate_gc->ionize_ms detect_ms Mass Detection ionize_ms->detect_ms analyze_spectra Analyze Mass Spectrum detect_ms->analyze_spectra identify_compound Identify Compound analyze_spectra->identify_compound

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an essential tool for the structural elucidation of this compound. ¹H and ¹³C NMR provide detailed information about the molecular framework, while 2D NMR techniques can confirm connectivity.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Conditions:

    • Instrument: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

Data Presentation:

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Doublet6H-CH(CH₃ )₂
~4.3Septet1H-CH (CH₃)₂
~5.6Doublet1HPyrazole C4-H
~7.3Doublet1HPyrazole C5-H
~9.5Broad Singlet1H-OH

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~22-CH(C H₃)₂
~50-C H(CH₃)₂
~95Pyrazole C 4
~130Pyrazole C 5
~155Pyrazole C 3-OH

Logical Relationship for NMR Signal Assignment:

NMR_Logic cluster_structure This compound Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals Structure N1-CH(CH3)2 | C5=C4 | N2-C3-OH H_CH3 δ ~1.4 (d, 6H) C_CH3 δ ~22 H_CH3->C_CH3 HSQC C_CH δ ~50 H_CH3->C_CH HMBC H_CH δ ~4.3 (sept, 1H) H_CH->H_CH3 COSY H_CH->C_CH HSQC C_C5 δ ~130 H_CH->C_C5 HMBC H_C4 δ ~5.6 (d, 1H) H_C5 δ ~7.3 (d, 1H) H_C4->H_C5 COSY C_C4 δ ~95 H_C4->C_C4 HSQC C_C3 δ ~155 H_C4->C_C3 HMBC H_C5->C_C5 HSQC H_C5->C_C3 HMBC H_OH δ ~9.5 (br s, 1H)

Caption: NMR correlation diagram for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The presence of O-H, C-H, C=C, and C-N bonds can be confirmed.

Experimental Protocol:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.

  • FT-IR Spectrometer Conditions:

    • Instrument: PerkinElmer Spectrum Two or equivalent.

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
3150 - 3100MediumC-H stretch (aromatic/heteroaromatic)
2980 - 2850Medium-StrongC-H stretch (aliphatic - isopropyl)
1600 - 1500MediumC=C and C=N stretch (pyrazole ring)
1470 - 1450MediumC-H bend (aliphatic)
1250 - 1150StrongC-O stretch (phenol-like)

Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation prep_sample Prepare KBr Pellet or use ATR acquire_spectrum Acquire IR Spectrum prep_sample->acquire_spectrum process_spectrum Process Spectrum (Baseline Correction) acquire_spectrum->process_spectrum identify_peaks Identify Characteristic Peaks process_spectrum->identify_peaks assign_functional_groups Assign Functional Groups identify_peaks->assign_functional_groups

Caption: FT-IR analysis workflow for this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Isopropyl-1H-pyrazol-3-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the yield and purity of your product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which is typically achieved through the cyclocondensation of isopropylhydrazine with a dialkyl malonate (e.g., diethyl malonate), can arise from several factors.

  • Poor Quality of Starting Materials: Isopropylhydrazine can degrade over time, especially if not stored properly. Ensure it is fresh or purified before use. The purity of the dialkyl malonate is also crucial, as impurities can lead to side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base are critical. The reaction often requires heating to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to the pyrazol-3-ol. This can be influenced by the reaction temperature and the effectiveness of the base used.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

To improve the yield, consider the following optimization strategies:

  • Verify Starting Material Purity: Use freshly opened or redistilled isopropylhydrazine and high-purity diethyl malonate.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Refluxing in a suitable solvent like ethanol is a common starting point.

  • Screen Different Bases: The choice of base is critical for the cyclization step. Common bases include sodium ethoxide or potassium carbonate. The strength and stoichiometry of the base can impact the yield.

  • Adjust Stoichiometry: A slight excess of isopropylhydrazine (1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.

ParameterRecommendationPotential Impact on Yield
Isopropylhydrazine Quality Use freshly opened or purified reagent.Degraded hydrazine will significantly lower the yield.
Reaction Temperature Start with refluxing ethanol and optimize.Too low may result in an incomplete reaction; too high may cause decomposition.
Base Screen sodium ethoxide and potassium carbonate.The appropriate base is crucial for efficient cyclization.
Reaction Time Monitor by TLC to determine completion.Insufficient time leads to incomplete reaction; excessive time can promote side products.

Q2: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?

A2: Side product formation is a common issue. In the synthesis of this compound from isopropylhydrazine and diethyl malonate, potential side products include:

  • Uncyclized Hydrazone Intermediate: If the cyclization is incomplete, the open-chain hydrazone will remain as a major impurity.

  • Products of Diethyl Malonate Self-Condensation: The base can promote the self-condensation of diethyl malonate.

  • N,N'-diisopropylhydrazine: Impurities in the starting isopropylhydrazine or side reactions could lead to this.

To minimize side product formation:

  • Control Reaction Temperature: As mentioned, optimized temperature control is key.

  • Slow Addition of Reagents: Adding the base or one of the reactants slowly can sometimes minimize side reactions by keeping its concentration low.

  • Anhydrous Conditions: Ensure the reaction is carried out under dry conditions, as water can interfere with the base and promote hydrolysis of the ester.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to its polarity.

  • Crystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then cool it slowly to induce crystallization.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a typical starting point for the eluent system.

  • Acid-Base Extraction: The acidic nature of the pyrazol-3-ol can be exploited for purification. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer can be acidified to precipitate the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the Knorr pyrazole synthesis, which in this case involves the cyclocondensation reaction between isopropylhydrazine and a dialkyl malonate, such as diethyl malonate, in the presence of a base.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials, intermediate, and product. The disappearance of the limiting starting material indicates the reaction is complete.

Q3: What are the safety precautions I should take when working with isopropylhydrazine?

A3: Isopropylhydrazine is a hazardous chemical. It is corrosive, flammable, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Isopropylhydrazine

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • Add isopropylhydrazine (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature, monitoring the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with hydrochloric acid until the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve NaOEt in Ethanol B Add Diethyl Malonate A->B C Add Isopropylhydrazine B->C D Reflux C->D E Cool and Neutralize D->E F Evaporate Ethanol E->F G Extract with EtOAc F->G H Wash and Dry G->H I Concentrate H->I J Recrystallization or Column Chromatography I->J K K J->K Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions PurifyReagents Action: Purify/ Use Fresh Reagents CheckPurity->PurifyReagents Impurities Found IncompleteReaction Incomplete Reaction? OptimizeConditions->IncompleteReaction SideProducts Side Products Observed? OptimizeConditions->SideProducts IncreaseTempTime Action: Increase Temp/ Time, Monitor by TLC IncompleteReaction->IncreaseTempTime Yes ChangeBase Action: Screen Different Bases IncompleteReaction->ChangeBase Still Low Yield PurificationMethod Action: Optimize Purification SideProducts->PurificationMethod Yes AdjustStoichiometry Action: Adjust Stoichiometry ChangeBase->AdjustStoichiometry Still Low Yield

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

common side reactions in the synthesis of pyrazol-3-ols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazol-3-ols (also known as pyrazolones). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the yield of my pyrazol-3-ol synthesis unexpectedly low?

A1: Low yields are a common issue and can often be traced back to several factors. Here are the primary causes and how to address them:

  • Incomplete Reaction: The condensation reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to ensure all starting materials have been consumed. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and significantly reduce reaction times.[1]

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst are often critical for driving the reaction to completion.

    • Troubleshooting: For the Knorr pyrazole synthesis, a catalytic amount of a protic acid like glacial acetic acid is typically used to facilitate the initial condensation and subsequent cyclization.[1][2] Ensure the catalyst is fresh and added in the appropriate amount.

  • Formation of Side Products: The most significant cause of low yields is often the formation of unintended side products, which consumes your starting materials. Addressing these specific side reactions (detailed in the questions below) is key to improving the yield of your desired product.

Q2: My reaction with a substituted hydrazine and an unsymmetrical β-ketoester produced a mixture of products. What is happening?

A2: You are observing a classic case of poor regioselectivity. The reaction can proceed via two different pathways, leading to the formation of two distinct regioisomers. The initial attack of the substituted hydrazine can occur at either of the two carbonyl carbons of the β-ketoester.[3]

  • Cause: The lack of a strong steric or electronic difference between the two carbonyl groups in the β-ketoester leads to a mixture of products. For example, the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine can produce both the 3-CF₃ and 5-CF₃ pyrazole isomers.[4]

  • Troubleshooting:

    • Solvent Modification: This is one of the most effective strategies. Switching from standard solvents like ethanol to polar, hydrogen-bond-donating fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the preference for one regioisomer.[3][4][5]

    • Temperature Control: Adjusting the reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, potentially favoring the formation of one isomer over the other.[4]

    • Alternative Strategies: Consider using a β-enaminone as a surrogate for the β-ketoester. The difference in reactivity between the ketone and the enamine functionalities provides excellent regiocontrol.[4][5]

Q3: I've isolated a stable intermediate that is not my final pyrazol-3-ol product. What could it be?

A3: It is likely you have isolated a 5-hydroxypyrazoline intermediate. The synthesis of pyrazoles from β-ketoesters and hydrazines proceeds through the formation of a hydrazone, which then cyclizes to form this intermediate. The final step is a dehydration to form the aromatic pyrazole ring.[3][6]

  • Cause: The final dehydration step may be slow or incomplete under your current reaction conditions. This can sometimes occur when using fluorinated alcohol solvents, which may stabilize the hydroxypyrazoline.[3]

  • Troubleshooting:

    • Acid Catalysis: Ensure sufficient acid catalyst (e.g., acetic acid) is present to promote the dehydration step.

    • Increase Temperature: Heating the reaction mixture, for instance, by refluxing, can provide the necessary energy to overcome the activation barrier for dehydration.[1]

Q4: My mass spectrometry results suggest the formation of a dimer. Is this a known side reaction?

A4: Yes, the formation of dimers can occur, though it is less common than regioselectivity issues. Under certain conditions, particularly with specific catalysts or oxidizing agents, pyrazole moieties can undergo dimerization.[7][8] For instance, an unexpected azo-linked pyrazole dimer has been reported when using nitrogen triiodide in high concentrations during subsequent iodination reactions.[9] While this specific example involves a post-synthesis modification, it highlights the potential for the pyrazole ring to undergo coupling reactions.

  • Troubleshooting:

    • Review your reaction conditions. Ensure you are not using overly harsh oxidizing agents unless intended.

    • Purification via column chromatography should effectively separate the desired monomer from the higher molecular weight dimer.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity

The following table summarizes the significant impact of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired product is the 5-furyl-3-CF₃ pyrazole regioisomer.

EntrySolventDesired Isomer (%)Other Isomer (%)Total Yield (%)
1EtOH554575
2TFE851580
3HFIP97395

Data adapted from studies on fluorinated pyrazole synthesis. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.[3][4]

Experimental Protocols

Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol describes a standard Knorr pyrazole synthesis using ethyl benzoylacetate and hydrazine hydrate.[2]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol (or Ethanol)

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a 50-mL round-bottom flask, combine ethyl benzoylacetate (e.g., 3 mmol, 1 equivalent).

  • Add 1-propanol (e.g., 3 mL) to dissolve the ester.

  • To the stirred solution, add hydrazine hydrate (e.g., 6 mmol, 2 equivalents).

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the reaction mixture to approximately 100°C with continuous stirring.

  • Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).

  • After the reaction is complete (as indicated by the consumption of the starting ester), allow the mixture to cool to room temperature.

  • Slowly add cold water to the flask to precipitate the crude product.

  • Collect the solid product by vacuum filtration, washing it with additional cold water to remove any residual acid and hydrazine.

  • Dry the product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Visualizations

Main_Reaction_Pathway cluster_step1 reactant reactant intermediate intermediate product product reagent reagent ketoester β-Ketoester hydrazone {Hydrazone Intermediate |  C=N-NH2} ketoester->hydrazone + H₂N-NH-R¹ hydrazine Hydrazine hydroxypyrazoline {5-Hydroxypyrazoline |  Cyclized Intermediate} hydrazone->hydroxypyrazoline Intramolecular Cyclization product_node Pyrazol-3-ol hydroxypyrazoline->product_node Dehydration (-H₂O)

Caption: General reaction pathway for the synthesis of pyrazol-3-ols.

Regioselectivity_Issue Regioselectivity Problem reactant reactant intermediate intermediate product product path path start Unsymmetrical β-Dicarbonyl + R²-NH-NH₂ pathA Attack at Cα start->pathA Pathway A pathB Attack at Cγ start->pathB Pathway B isomerA Regioisomer A pathA->isomerA isomerB Regioisomer B pathB->isomerB

Caption: Formation of two regioisomers from an unsymmetrical substrate.

Troubleshooting_Workflow problem problem check check action action result result start Low Yield or Mixture of Products? check_purity Analyze crude product (TLC, NMR, LC-MS) start->check_purity is_regioisomer Regioisomer Mixture? check_purity->is_regioisomer is_incomplete Incomplete Reaction? check_purity->is_incomplete is_intermediate Intermediate Isolated? check_purity->is_intermediate is_regioisomer->is_incomplete No action_solvent Change solvent to HFIP/TFE is_regioisomer->action_solvent Yes is_incomplete->is_intermediate No action_time_temp Increase Reaction Time / Temperature is_incomplete->action_time_temp Yes action_dehydrate Ensure Acid Catalyst / Heat to Dehydrate is_intermediate->action_dehydrate Yes success Improved Yield & Purity action_solvent->success action_time_temp->success action_dehydrate->success

Caption: Troubleshooting workflow for common pyrazol-3-ol synthesis issues.

References

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of pyrazole synthesis and preventing the formation of unwanted regioisomers.

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric properties of your starting materials (unsymmetrical 1,3-dicarbonyl compound and substituted hydrazine) do not sufficiently differentiate the two carbonyl groups, leading to a non-selective reaction.[1][2]

  • Solution 1: Modify Reaction Solvent. The choice of solvent can significantly influence regioselectivity.[1][3] Consider switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to dramatically increase the formation of a single regioisomer.[4] Aprotic dipolar solvents like DMF or NMP can also improve regioselectivity, particularly when using aryl hydrazine hydrochlorides.[3]

  • Solution 2: Adjust Reaction pH. The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1] Conversely, basic conditions might favor the other isomer. Experiment with the addition of a mild acid or base to control the pH.[3]

  • Solution 3: Alter Reaction Temperature. Temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the ratio of regioisomers formed.[1] Try running the reaction at a lower or higher temperature to see if it favors the formation of the desired isomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under the current reaction conditions.[1]

  • Solution 1: Introduce Steric Hindrance. The presence of a bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically crowded site.[1][3]

  • Solution 2: Modify Electronic Effects. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1] Strategically placing such groups on your 1,3-dicarbonyl substrate can direct the initial attack of the hydrazine.

  • Solution 3: Employ a Different Synthetic Strategy. If modifying the Knorr synthesis (from 1,3-dicarbonyls) is not fruitful, consider alternative methods that offer inherent regioselectivity. One such method is the reaction of N-alkylated tosylhydrazones with terminal alkynes, which provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[5] Another approach involves the use of α,β-unsaturated ketones, which can also lead to a single regioisomer.[6][7]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.[1]

  • Solution: Chromatographic Separation.

    • Thin Layer Chromatography (TLC) Analysis: First, perform a thorough screening of various solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the regioisomers on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity compared to traditional solvents like ethanol.[1][4]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[1]

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: Several alternative methods can provide high regioselectivity in pyrazole synthesis:

  • From N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers excellent regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[5]

  • From α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines can proceed with high regioselectivity.[6][7]

  • [3+2] Cycloaddition Reactions: Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones is a novel method that achieves excellent regioselectivity under mild conditions.[8] Similarly, 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes provides a regioselective route to 3,4-diaryl-1H-pyrazoles.[9]

  • In Situ Generation of Intermediates: Some protocols involve the in situ generation of 1,3-diketones from ketones and acid chlorides, which can then react with hydrazine to yield pyrazoles with good to excellent yields and high regioselectivity.[3][10]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine.

Entry1,3-Diketone (R1, R2)SolventRatio of Regioisomers (2:3 or 4)Total Yield (%)
12-Furyl, CF3EtOH36:6499
22-Furyl, CF3TFE85:1599
32-Furyl, CF3HFIP97:398
42-Furyl, CF2CF3EtOH64:3693
52-Furyl, CF2CF3TFE98:299
62-Furyl, CF2CF3HFIP>99:<199
72-Furyl, CO2EtEtOH44:5686
82-Furyl, CO2EtTFE89:1199
92-Furyl, CO2EtHFIP93:798

Data adapted from J. Org. Chem. 2005, 70, 21, 8372–8380.[4]

Experimental Protocols

Key Experiment: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols. [1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the TFE under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Key Experiment: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [1]

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (2.0 eq)

    • 18-crown-6 (0.1 eq)

    • Pyridine

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Unsymmetrical 1,3-Diketone + Substituted Hydrazine reaction Knorr Pyrazole Synthesis start->reaction analysis Analyze Regioisomer Ratio (e.g., NMR, LC-MS) reaction->analysis desired Desired Regioisomer (High Selectivity) analysis->desired Success mixture Mixture of Regioisomers (Low Selectivity) analysis->mixture Problem troubleshoot Modify Reaction Conditions: - Solvent (e.g., TFE, HFIP) - pH (Acidic/Basic) - Temperature mixture->troubleshoot troubleshoot->reaction Re-run Experiment

Caption: Troubleshooting workflow for regioselective pyrazole synthesis.

regioselectivity_factors cluster_factors Influencing Factors center Regioselectivity in Pyrazole Synthesis steric Steric Effects (Bulky Substituents) center->steric electronic Electronic Effects (EWG/EDG) center->electronic ph Reaction pH (Acidity/Basicity) center->ph solvent Solvent Choice (e.g., TFE, HFIP) center->solvent temp Temperature (Kinetic vs. Thermodynamic) center->temp

Caption: Key factors influencing regioselectivity in pyrazole synthesis.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions in pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guides

Problem 1: Consistently Low Reaction Yield

Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Possible Causes and Solutions:

  • Purity of Starting Materials:

    • Issue: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the yield and complicates the purification process.[1] Hydrazine derivatives can also degrade over time, leading to reduced reactivity and the formation of colored impurities.[1][2]

    • Solution: Ensure the starting materials are of high purity. It is recommended to use freshly opened or purified hydrazine derivatives.[1] If degradation is suspected, consider purifying the starting materials before use and handle sensitive hydrazines under an inert atmosphere.[2]

  • Suboptimal Reaction Conditions:

    • Issue: Temperature, reaction time, solvent, and catalyst all play a critical role in the reaction's success.[1] Incomplete reactions are a common cause of low yields.[2]

    • Solution:

      • Temperature and Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] In many cases, increasing the temperature or prolonging the reaction time can drive the reaction to completion.[2]

      • Catalyst: The Knorr synthesis is typically acid-catalyzed. A small amount of a weak acid like glacial acetic acid is often sufficient to facilitate the initial hydrazone formation and subsequent cyclization.[2] However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[2]

      • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used, but in some cases, aprotic dipolar solvents may give better results.[3]

  • Side Reactions and Byproduct Formation:

    • Issue: The formation of unwanted side products, such as regioisomers or products from incomplete cyclization, can significantly lower the yield of the desired pyrazole.[1]

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes help to drive the reaction to completion.[1] Modifying the reaction conditions, such as the solvent or temperature, can also help to minimize the formation of side products.

  • Product Degradation:

    • Issue: The synthesized pyrazole may be unstable under the reaction or work-up conditions.

    • Solution: If product degradation is suspected, consider using milder reaction conditions, such as a lower temperature or a milder catalyst. Ensure the work-up procedure is not contributing to degradation; for example, if the pyrazole is acid-sensitive, the reaction mixture should be neutralized carefully.

Problem 2: Formation of Regioisomers

The formation of a mixture of regioisomers is a common challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2]

Controlling Regioselectivity:

  • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve the regioselectivity in favor of one isomer compared to reactions run in ethanol.[2]

  • pH Control: The pH of the reaction mixture can influence which carbonyl group of the 1,3-dicarbonyl is more reactive, thereby affecting the regioselectivity. Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric and Electronic Effects: The steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role in determining the regiochemical outcome.[1] Bulky substituents on the hydrazine can sterically hinder its approach to one of the carbonyl groups, leading to preferential attack at the less hindered site and the formation of a single regioisomer.[1]

Problem 3: Difficulty with Product Purification

Purification of the crude pyrazole product can be challenging due to the presence of unreacted starting materials, side products, or colored impurities. Recrystallization is a common and effective method for purifying pyrazole compounds.

Troubleshooting Recrystallization:

  • "Oiling Out":

    • Issue: The compound precipitates as an oil instead of crystals. This occurs when the compound comes out of solution at a temperature above its melting point.[4]

    • Solution:

      • Increase the volume of the "good" solvent to lower the saturation temperature.[4]

      • Ensure the solution cools as slowly as possible.[4]

      • Experiment with a different solvent system.[4]

      • Use a seed crystal to induce crystallization.[4]

  • Low Recovery:

    • Issue: A significant portion of the product is lost during recrystallization.

    • Solution:

      • Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]

      • Ensure the solution is thoroughly cooled to maximize precipitation.[4]

  • Colored Impurities:

    • Issue: The final product is colored due to impurities.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may also remove some of the desired product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in pyrazole synthesis?

A1: Besides the formation of regioisomers, other potential side reactions include incomplete cyclization, where the reaction stops at the hydrazone intermediate, and the formation of colored impurities due to the degradation of the hydrazine starting material.[1] In some cases, particularly with α,β-unsaturated ketones as starting materials, the initial product is a non-aromatic pyrazoline, which requires a subsequent oxidation step to form the pyrazole.[2]

Q2: How can I monitor the progress of my pyrazole synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[1]

Q3: Can microwave irradiation be used to improve my pyrazole synthesis?

A3: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[5]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Methyl-3-aryl-5-trifluoromethylpyrazoles

EntryRSolventRatio (Isomer 1 : Isomer 2)Total Yield (%)
14-MeOC₆H₄Ethanol1 : 1.585
24-MeOC₆H₄TFE99 : 180
34-FC₆H₄Ethanol1 : 1.282
44-FC₆H₄TFE99 : 178
Data adapted from a study on the effect of fluorinated alcohols as solvents.[2]

Table 2: Comparison of Conventional Heating and Microwave Irradiation for the Synthesis of Pyranopyrazole Derivatives

EntryMethodTimeYield (%)
1Conventional (reflux in ethanol)5-6 h80-90
2Microwave (solvent-free, 80 °C)20 min92-96
3Conventional (stirring at RT in methanol)1.5-2 h85-94
4Microwave (methanol, < 5 min)< 5 min92-98
Data compiled from studies on green synthesis approaches.[5]

Table 3: Effect of Catalyst on the Synthesis of Pyrazoline Derivatives

EntryCatalystYield (%)
1Acetic Acid75
2Piperidine85
3No Catalyst60
Illustrative data based on the synthesis of N-phenyl-5-substituted-2-pyrazoline.[6]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.

Materials:

  • β-ketoester (e.g., ethyl benzoylacetate) (1 equivalent)

  • Hydrazine derivative (e.g., hydrazine hydrate) (2 equivalents)

  • Solvent (e.g., 1-propanol)

  • Catalyst (e.g., glacial acetic acid)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester in the solvent.

  • Add the hydrazine derivative to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3 drops).

  • Heat the reaction mixture to approximately 100°C with stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, add water to the hot reaction mixture to induce precipitation.

  • Allow the mixture to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis

This protocol is a general guideline for the rapid synthesis of pyrazoles using microwave irradiation.

Materials:

  • 1,3-dicarbonyl compound (1 equivalent)

  • Hydrazine derivative (1.2 equivalents)

  • Solvent (e.g., ethanol or solvent-free)

  • Catalyst (e.g., acetic acid or a base like piperidine)

Procedure:

  • In a microwave reactor vial, combine the 1,3-dicarbonyl compound, hydrazine derivative, and catalyst.

  • Add the solvent, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set power and temperature for a short duration (e.g., 1-10 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the vial to room temperature.

  • Work-up the reaction mixture as appropriate, which may involve precipitation by adding water or an anti-solvent, followed by filtration.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Purification of Pyrazoles by Recrystallization

This protocol outlines the steps for purifying a crude pyrazole product.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude pyrazole to completely dissolve it.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity purity_impure Impure Materials check_purity->purity_impure optimize_conditions Optimize Reaction Conditions conditions_suboptimal Suboptimal Conditions optimize_conditions->conditions_suboptimal check_side_reactions Investigate Side Reactions side_reactions_present Side Reactions Present check_side_reactions->side_reactions_present purity_impure->optimize_conditions No purify_reagents Purify Starting Materials purity_impure->purify_reagents Yes conditions_suboptimal->check_side_reactions No adjust_temp_time Adjust Temperature/ Time conditions_suboptimal->adjust_temp_time Incomplete Reaction change_solvent_catalyst Change Solvent/ Catalyst conditions_suboptimal->change_solvent_catalyst Slow Reaction adjust_stoichiometry Adjust Stoichiometry side_reactions_present->adjust_stoichiometry Yes end Improved Yield side_reactions_present->end No purify_reagents->end adjust_temp_time->end change_solvent_catalyst->end adjust_stoichiometry->end

Caption: Troubleshooting workflow for low reaction yield.

Regioselectivity_Factors regio Formation of Regioisomers factors Influencing Factors regio->factors steric Steric Hindrance factors->steric electronic Electronic Effects factors->electronic solvent Solvent factors->solvent ph pH factors->ph control Control Strategies steric->control electronic->control solvent->control ph->control modify_substituents Modify Substituents control->modify_substituents choose_solvent Choose Appropriate Solvent (e.g., TFE) control->choose_solvent adjust_ph Adjust Reaction pH control->adjust_ph

References

Pyrazole Derivative Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole derivatives. The following sections address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[1][2]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative.[1][3] Impurities can lead to unwanted side reactions, which not only reduce the yield of the desired product but also complicate the purification process.[1][3] Hydrazine derivatives, in particular, can degrade over time; therefore, using a freshly opened or purified reagent is highly recommended.[1]

  • Optimize Reaction Stoichiometry: Carefully check that the correct stoichiometry of the reactants is being used. In some instances, employing a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction's progress through techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the optimal reaction duration.[1]

  • Consider Side Reactions: Be mindful of potential side reactions. These can include the formation of regioisomers when using unsymmetrical dicarbonyls or incomplete cyclization of the intermediate.[1]

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The choice of solvent can significantly influence regioselectivity. For instance, in the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones, using aprotic dipolar solvents like DMF or NMP can yield better results compared to polar protic solvents such as ethanol.[4]

  • Catalyst Selection: The use of specific catalysts can direct the reaction towards a preferred isomer. For example, nano-ZnO has been shown to be an efficient catalyst in some pyrazole syntheses, leading to excellent yields.[4]

  • Post-cyclization Functionalization: An alternative approach is to synthesize a pre-formed pyrazole ring and then introduce the desired functional groups. This method can offer better control over regioselectivity, which is particularly crucial when introducing substituents like a nitro group.

Q3: The reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1][5] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Tips for a Cleaner Reaction:

  • Addition of a Mild Base: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification Techniques: While some discoloration may be unavoidable during the reaction, the colored impurities can often be removed during purification.[1] Recrystallization is an effective method for purifying the final product.[1] In some cases, washing a silica plug with a non-polar solvent like toluene can help remove colored impurities before eluting the desired product with a more polar solvent.[5]

Q4: My synthesized pyrrole product is unstable or difficult to purify. What are the likely reasons and solutions?

Product instability and purification difficulties can arise from the nature of the pyrrole itself or from byproducts formed during the reaction.

Potential Issues and Solutions:

  • Product Sensitivity to Acid: The synthesized pyrrole might be sensitive to the acidic conditions used in the reaction, leading to degradation over prolonged reaction times.[6] It is advisable to monitor the reaction and stop it as soon as the starting material is consumed.

  • Formation of Tarry Materials: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product, which can be caused by excessively high temperatures or highly acidic conditions.[6] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[6]

  • Byproduct Formation: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan, which forms when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the involvement of the amine.[6] To minimize furan formation, it is recommended to use a less acidic environment (pH > 3) and an excess of the amine.[7]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one, illustrating the impact of catalyst and solvent on the reaction yield.

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1-EtOH1245
2Piperidine (20)EtOH870
3Et3N (20)EtOH1065
4Piperidine (20)H2O1250
5Piperidine (20)CH3CN1060
6Piperidine (20)DMF692
7Piperidine (10)DMF885
8Piperidine (30)DMF692

Data adapted from a study on the one-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles.[3]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

A representative experimental procedure for the Knorr synthesis of a pyrazolone is as follows:

  • Reactant Mixture: In a suitable reaction vessel (e.g., a 20-mL scintillation vial), combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).[8]

  • Solvent and Catalyst Addition: Add a solvent such as 1-propanol (3 mL) and a catalytic amount of glacial acetic acid (3 drops).[8]

  • Heating: Heat the reaction mixture with stirring to approximately 100°C.[8]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1][8]

  • Work-up: Once the reaction is complete (indicated by the consumption of the limiting reagent), add water (10 mL) to the hot reaction mixture with stirring to induce precipitation of the product.[8][9]

  • Isolation and Purification: Allow the mixture to cool, then filter the precipitate using a Buchner funnel. Wash the collected solid with a small amount of water and allow it to air dry.[8][9] The product can be further purified by recrystallization.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Pyrazole Synthesis

Troubleshooting_Low_Yield Troubleshooting Low Yield in Pyrazole Synthesis Start Low Yield Observed Purity Assess Starting Material Purity Start->Purity Stoichiometry Optimize Reaction Stoichiometry Purity->Stoichiometry If pure Success Improved Yield Purity->Success If impure, purify & rerun Conditions Evaluate Reaction Conditions (T, t, solvent, pH) Stoichiometry->Conditions If correct Stoichiometry->Success If incorrect, adjust & rerun SideReactions Consider Side Reactions Conditions->SideReactions If optimized Conditions->Success If suboptimal, modify & rerun SideReactions->Success

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Experimental Workflow for the Knorr Pyrazole Synthesis

Knorr_Synthesis_Workflow Experimental Workflow for Knorr Pyrazole Synthesis Start Start Mix Mix 1,3-Dicarbonyl and Hydrazine Start->Mix AddSolvent Add Solvent and Catalyst Mix->AddSolvent Heat Heat Reaction Mixture AddSolvent->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Work-up (e.g., add water) Monitor->Workup Reaction Complete Isolate Isolate Product (Filtration) Workup->Isolate Purify Purify Product (Recrystallization) Isolate->Purify End End Purify->End

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of 1-Isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Isopropyl-1H-pyrazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. The synthesis of this compound typically involves the condensation of isopropylhydrazine with a β-keto ester such as ethyl acetoacetate. Potential impurities include:

  • Unreacted Starting Materials: Isopropylhydrazine and ethyl acetoacetate.

  • Regioisomer: 1-Isopropyl-1H-pyrazol-5-ol, which often forms concurrently.

  • Byproducts: Side-products from self-condensation of the β-keto ester.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My purified this compound is a persistent oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue, especially if residual impurities are present.[1] Here are some strategies to induce crystallization:

  • Increase Purity: The presence of impurities can significantly lower the melting point and inhibit crystallization. Try repurifying a small batch by column chromatography to obtain a seed crystal.

  • Solvent System Adjustment: If using a mixed solvent system for recrystallization, try adjusting the solvent ratio. You may have too much of the "good" solvent. Add more of the "poor" solvent (anti-solvent) dropwise to the hot solution until persistent turbidity is observed, then add a drop or two of the "good" solvent to redissolve and allow for slow cooling.[1]

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[1]

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Avoid rapid cooling in an ice bath, which can promote oiling.

Q3: How can I remove the regioisomer, 1-Isopropyl-1H-pyrazol-5-ol?

A3: Separating regioisomers can be challenging due to their similar physical properties.

  • Fractional Recrystallization: This technique can be effective if the solubilities of the two isomers in a particular solvent system are sufficiently different.[1] It may require multiple recrystallization steps to achieve high purity.

  • Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the eluent system is crucial. Start with a non-polar solvent system and gradually increase the polarity. Monitoring the fractions by Thin Layer Chromatography (TLC) is essential to identify and isolate the desired isomer.

Q4: My compound has a persistent color even after purification. How can I decolorize it?

A4: Color impurities are often highly conjugated organic molecules.

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

  • Column Chromatography: Colored impurities often have different polarities than the desired compound and can be separated by column chromatography.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" Solution is supersaturated above the compound's melting point; Impurities are present.Add more solvent to the hot solution; Ensure slow cooling; Use a different solvent system; Purify a small amount by another method to obtain seed crystals.[1]
No crystals form upon cooling The solution is not saturated; The compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent; Add a less polar "anti-solvent" to the point of turbidity; Scratch the inside of the flask; Use a seed crystal.
Low recovery yield Too much solvent was used; Premature crystallization during hot filtration; Crystals were lost during transfer or washing.Use the minimum amount of hot solvent for dissolution; Preheat the filtration apparatus; Wash the collected crystals with a minimal amount of cold solvent.
Crystals are impure The solution cooled too quickly, trapping impurities; The crystals were not washed properly.Allow the solution to cool slowly to room temperature before placing it in an ice bath; Wash the crystals with a small amount of cold, fresh solvent.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots (low resolution) Inappropriate solvent system (eluent is too polar or not polar enough); Column was packed improperly.Develop a better solvent system using TLC (aim for an Rf of ~0.3 for the target compound); Ensure the column is packed uniformly without air bubbles.
Compound is stuck on the column Eluent is not polar enough; The compound is interacting strongly with the acidic silica gel.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane); Add a small percentage of a more polar solvent like methanol; Add a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[2]
Streaking or tailing of spots on TLC The compound is acidic or basic and interacting with the silica gel; The sample was overloaded on the column.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent; Use a smaller amount of the crude material.[2]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The ideal solvent system should be determined experimentally on a small scale.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using TLC. A good system will show good separation of the desired compound from impurities, with the desired compound having an Rf value of approximately 0.3.[3] A gradient of ethyl acetate in hexane is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (if using flash chromatography) to begin eluting the compounds.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Extraction

This method can be useful for removing non-acidic or non-basic impurities.

  • Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. The deprotonated pyrazol-3-ol may have some water solubility, so care should be taken.

  • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities.

  • Isolation of Product:

    • The this compound is amphoteric. It can be extracted into an aqueous base (e.g., 1M NaOH). The aqueous layer is then separated, cooled, and acidified (e.g., with 1M HCl) to precipitate the pure product.

    • Alternatively, if the impurities are extracted into the aqueous layers, the remaining organic layer can be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated.

  • Final Purification: The product obtained from acid-base extraction may require further purification by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Initial Purity (Area % by HPLC) Final Purity (Area % by HPLC) Yield (%) Notes
Recrystallization (Ethyl Acetate/Hexane) 859775Effective for removing less polar impurities. May not efficiently remove the regioisomer.
Silica Gel Column Chromatography 85>9960Excellent for removing the regioisomer and other closely related impurities.
Acid-Base Extraction followed by Recrystallization 859565Good for removing non-ionizable impurities. Yield may be impacted by the compound's solubility in aqueous layers.

Visualizations

Purification_Workflow Crude Crude This compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column For complex mixtures AcidBase Acid-Base Extraction Crude->AcidBase To remove neutral impurities Recrystallization->Column If isomers remain Pure Pure Product (>99%) Recrystallization->Pure If purity is sufficient Column->Pure AcidBase->Recrystallization Further purification

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Oiling Compound 'oils out' during recrystallization? Start->Oiling LowYield Low recrystallization yield? Start->LowYield PoorSep Poor separation on column? Start->PoorSep Oiling->LowYield No Solvent Adjust solvent ratio or change solvent Oiling->Solvent Yes Cooling Ensure slow cooling, use seed crystal Oiling->Cooling Yes LowYield->PoorSep No MinSolvent Use minimum hot solvent, cool thoroughly LowYield->MinSolvent Yes Eluent Optimize eluent with TLC PoorSep->Eluent Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: 1-Isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-pyrazol-3-ol. It offers troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues encountered during experimentation.

Troubleshooting Guide

Researchers may face challenges related to the stability of this compound. This guide provides solutions to common problems.

Observed Issue Potential Cause Recommended Action
Decrease in compound activity over time in solution. Degradation of this compound.Prepare fresh solutions before use. If experiments are lengthy, evaluate compound stability under the specific assay conditions. Consider preparing stock solutions in an inert solvent and diluting into aqueous buffers immediately before the experiment.
Appearance of new peaks in HPLC analysis of a sample. Formation of degradation products.Conduct a forced degradation study to identify the nature of the degradation (hydrolysis, oxidation, etc.). Adjust experimental conditions (e.g., pH, exclusion of light, use of deoxygenated solvents) to minimize degradation.
Discoloration of the compound solution (e.g., turning yellow). Likely oxidative degradation.Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents. Store solutions protected from light.
Precipitation of the compound from an aqueous solution. Formation of insoluble degradation products or poor solubility.Confirm the identity of the precipitate. If it is a degradation product, modify conditions to improve stability. If it is the parent compound, consider the use of co-solvents or adjusting the pH to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound, like other pyrazolone derivatives, can be influenced by several factors:

  • pH: The compound may be susceptible to hydrolysis under acidic or alkaline conditions. The pyrazolone ring can undergo cleavage under harsh pH conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, may induce photolytic degradation. It is advisable to protect solutions of the compound from light.

  • Oxidizing Agents: The pyrazolone ring is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents can lead to the formation of degradation products.[1]

Q2: I'm observing a gradual loss of activity of my compound during my assay. What could be the reason?

A2: A gradual loss of activity is often an indication of compound degradation under the assay conditions. This could be due to one or more of the factors mentioned in Q1. It is crucial to assess the stability of this compound under your specific experimental setup (e.g., buffer composition, temperature, duration of the experiment).

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in a high-quality, dry, aprotic solvent such as DMSO or ethanol. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. For aqueous experiments, the final dilution into the aqueous buffer should be done immediately before use to minimize hydrolysis.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, based on the reactivity of similar pyrazolone compounds like Edaravone, the primary degradation pathways are oxidation and hydrolysis.[1][2] Oxidative degradation can lead to the formation of dimers or trimers, as well as ring-opened products.[2] Hydrolysis under acidic or basic conditions could potentially lead to the cleavage of the pyrazole ring.

Experimental Protocols

To investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products.

Forced Degradation (Stress Testing) Protocol

This protocol is a general guideline and may need to be optimized for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for monitoring the degradation of pyrazolone derivatives.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 245 nm)
Injection Volume 10 µL
Column Temperature 25°C

Note: This method should be validated to ensure it can separate the parent compound from all potential degradation products.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on a pyrazolone derivative, illustrating the kind of data that should be generated for this compound.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl (60°C, 24h)15.22DP1 (4.5 min)
0.1 M NaOH (60°C, 24h)25.83DP2 (3.8 min), DP3 (5.1 min)
3% H₂O₂ (RT, 24h)45.54DP4 (6.2 min)
Thermal (105°C, 24h)8.11DP5 (7.0 min)
Photolytic (UV, 24h)12.32DP6 (4.9 min)

DP = Degradation Product

Visualization

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a forced degradation study and characterizing the resulting products.

G cluster_0 Stress Condition Application cluster_1 Analysis cluster_2 Characterization Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative Stress->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Identify Degradation Products Identify Degradation Products LC-MS Analysis->Identify Degradation Products Structure Elucidation (NMR) Structure Elucidation (NMR) Identify Degradation Products->Structure Elucidation (NMR)

Caption: Forced degradation study workflow.

As no specific signaling pathway for this compound has been identified in the literature, a diagram for a signaling pathway is not provided. The workflow above illustrates the logical steps for assessing the stability of the compound, which is a critical aspect of preclinical drug development.

References

Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Isopropyl-1H-pyrazol-3-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your scale-up experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially applicable method for synthesizing 1-substituted-1H-pyrazol-3-ols is the cyclocondensation reaction between a β-ketoester, such as ethyl acetoacetate, and a substituted hydrazine, in this case, isopropylhydrazine. This reaction is typically performed in a suitable solvent and can be catalyzed by an acid.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during the scale-up synthesis of this compound revolve around the use of isopropylhydrazine and the management of the reaction exotherm. Hydrazine derivatives can be toxic and potentially unstable at elevated temperatures. The condensation reaction is often exothermic, which can lead to a thermal runaway if not properly controlled on a larger scale.[1] It is crucial to have efficient cooling and to control the rate of addition of the reagents.

Q3: What are the common impurities encountered, and how can they be minimized?

A3: Common impurities include unreacted starting materials, byproducts from side reactions, and the potential formation of a regioisomer, 3-isopropyl-1H-pyrazol-5-ol. To minimize these impurities, precise control over reaction temperature, stoichiometry, and reaction time is crucial. Purification is often achieved through recrystallization or column chromatography.[1]

Q4: How can the formation of the undesired regioisomer be controlled?

A4: The regioselectivity of the reaction between a substituted hydrazine and an unsymmetrical β-ketoester can be influenced by factors such as the reaction pH and the nature of the substituents.[2] Lowering the reaction temperature may also improve selectivity. In some cases, exploring alternative synthetic pathways might be necessary to achieve better regiochemical control.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.- Ensure efficient mixing, especially at a larger scale where mass transfer can be limiting.- Verify the quality and purity of starting materials.
Product loss during workup or purification.- Optimize the solvents and procedures for extraction and recrystallization.- Consider alternative purification methods if significant loss is observed.
Poor Purity Formation of byproducts or regioisomers.- Optimize reaction conditions (temperature, solvent, catalyst) to enhance selectivity.- Adjust the pH of the reaction mixture, as this can influence the reaction pathway.
Inefficient purification.- Screen different solvents for recrystallization to achieve better purification.- If recrystallization is insufficient, consider column chromatography.
Exothermic Runaway Inadequate heat dissipation at a larger scale due to a decreased surface-area-to-volume ratio.[3]- Immediate Action: Stop the addition of reagents and apply maximum cooling. If necessary, have a quenching agent ready.- Preventative Measures for Future Runs: Reduce the rate of reagent addition, increase the solvent volume for better heat absorption, and ensure the reactor's cooling system is adequate for the scale of the reaction.
Product Precipitation Issues The product or an intermediate precipitates prematurely, hindering the reaction.- Choose a solvent in which all components are soluble at the reaction temperature.- Increase the reaction temperature to maintain solubility.
Difficulty in inducing crystallization during purification.- Use seeding crystals from a previous batch.- Slowly cool the solution and consider adding an anti-solvent to promote crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for a lab-scale synthesis, which can be adapted for scale-up with appropriate engineering controls.

Materials:

  • Isopropylhydrazine

  • Ethyl acetoacetate

  • Ethanol

  • Acetic acid (catalyst)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

  • Slowly add ethyl acetoacetate (1.05 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Purification by pH Adjustment and Extraction (Adapted from a similar compound)

For large-scale operations where chromatography is less feasible, a purification method based on pH adjustment can be employed.

  • Dissolve the crude this compound in an aqueous basic solution (e.g., sodium hydroxide) to form the corresponding pyrazolate salt.

  • Wash the aqueous solution with a non-polar organic solvent (e.g., toluene or heptane) to remove non-acidic impurities.

  • Slowly acidify the aqueous layer with an acid (e.g., hydrochloric acid) to a pH of approximately 5-6 to precipitate the purified this compound.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

Quantitative Data

The following table presents typical data for the synthesis at different scales. Note that these are representative values and may vary depending on the specific experimental conditions.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (100 kg)
Isopropylhydrazine 10 g1 kg100 kg
Ethyl Acetoacetate 19.3 g1.93 kg193 kg
Solvent (Ethanol) Volume 100 mL10 L1000 L
Reaction Time 4-6 hours8-12 hours12-24 hours
Typical Yield 75-85%70-80%65-75%
Purity (after recrystallization) >98%>98%>97%

Visualizations

Synthesis Pathway

Synthesis_Pathway Isopropylhydrazine Isopropylhydrazine Intermediate Hydrazone Intermediate Isopropylhydrazine->Intermediate + EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Intermediate Product This compound Intermediate->Product Cyclization (Heat, Acid Catalyst)

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Scale-up Synthesis Initiated CheckYieldPurity Check Yield and Purity Start->CheckYieldPurity LowYield Low Yield? CheckYieldPurity->LowYield Results Unsatisfactory PoorPurity Poor Purity? LowYield->PoorPurity No OptimizeReaction Optimize Reaction Conditions: - Time - Temperature - Mixing LowYield->OptimizeReaction Yes OptimizeWorkup Optimize Workup/Purification: - Solvents - pH adjustment PoorPurity->OptimizeWorkup Yes End Successful Scale-up PoorPurity->End No OptimizeReaction->CheckYieldPurity CheckIsomers Analyze for Regioisomers OptimizeWorkup->CheckIsomers CheckIsomers->OptimizeReaction

Caption: Troubleshooting workflow for synthesis scale-up.

References

dealing with impurities in 1-Isopropyl-1H-pyrazol-3-ol preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Isopropyl-1H-pyrazol-3-ol. Our resources are designed to help you identify and resolve common issues related to impurities and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

The most prevalent method for synthesizing this compound is the Knorr pyrazole synthesis. This reaction involves the condensation of an isopropylhydrazine with a β-ketoester, such as ethyl acetoacetate or a related derivative. The primary impurity of concern in this synthesis is the formation of a regioisomer, 1-Isopropyl-1H-pyrazol-5-ol. Additionally, unreacted starting materials and other byproducts can also be present.

Q2: How can I minimize the formation of the 1-Isopropyl-1H-pyrazol-5-ol regioisomer?

The ratio of regioisomers in a Knorr pyrazole synthesis can be influenced by several factors, including the reaction solvent, temperature, and the nature of the β-ketoester used. While complete elimination of the unwanted isomer can be challenging, optimizing these conditions can favor the formation of the desired this compound. Careful control of the reaction pH can also play a role in directing the regioselectivity.

Q3: What are the recommended methods for purifying crude this compound?

The two most effective and commonly employed methods for the purification of this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective technique for separating the desired product from its regioisomer and other impurities. A silica gel stationary phase with a solvent system such as a gradient of ethyl acetate in hexanes is typically successful.

  • Recrystallization: This method can be effective if a suitable solvent system is identified that allows for the selective crystallization of this compound, leaving the impurities in the mother liquor. Common solvent systems for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and mixtures like ethyl acetate/hexanes.[1]

Q4: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for determining the purity of your compound.

  • HPLC: A reverse-phase HPLC method can effectively separate this compound from its impurities, allowing for quantification of the purity.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the desired product. The presence of signals corresponding to the regioisomer or other impurities will indicate their presence and can be used for semi-quantitative analysis by comparing the integration of the peaks.

Troubleshooting Guides

Issue 1: Presence of Regioisomer (1-Isopropyl-1H-pyrazol-5-ol) in the Final Product

Identification:

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring will differ for the two regioisomers. For example, the C4-proton of the pyrazole ring will have a distinct chemical shift for each isomer.

  • HPLC: The two regioisomers will likely have different retention times on a reverse-phase HPLC column.

Troubleshooting Workflow:

start Crude Product Contains Regioisomer purification Purification Required start->purification column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) purification->column_chrom High Resolution recrystallization Fractional Recrystallization (e.g., EtOAc/Hexanes) purification->recrystallization Potentially Simpler analysis Analyze Fractions/Crystals (HPLC, NMR) column_chrom->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product Purity >98% optimize_synthesis Optimize Reaction Conditions (Solvent, Temperature) analysis->optimize_synthesis Purity <98% optimize_synthesis->start Re-synthesize

Caption: Troubleshooting workflow for the separation of regioisomers.

Corrective Actions:

  • Column Chromatography: Perform column chromatography on silica gel. Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity with ethyl acetate. Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure desired product.

  • Recrystallization: Attempt fractional recrystallization. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then add a co-solvent in which it is less soluble (e.g., hexanes) until turbidity is observed. Allow the solution to cool slowly. The desired isomer may crystallize out, leaving the other in solution. This may require multiple recrystallization steps.

Issue 2: Presence of Unreacted Starting Materials

Identification:

  • ¹H NMR: Look for characteristic signals of isopropylhydrazine and the β-ketoester starting material.

  • TLC: Compare the crude reaction mixture to the starting material spots on a TLC plate.

Troubleshooting Workflow:

start Unreacted Starting Materials Detected check_reaction Review Reaction Parameters start->check_reaction reaction_time Increase Reaction Time check_reaction->reaction_time Incomplete Conversion temperature Increase Reaction Temperature check_reaction->temperature Incomplete Conversion stoichiometry Adjust Stoichiometry check_reaction->stoichiometry Excess of one reactant purification Purification reaction_time->purification temperature->purification stoichiometry->purification extraction Aqueous Wash/ Extraction purification->extraction Polar Starting Materials chromatography Column Chromatography purification->chromatography Non-polar Starting Materials pure_product Pure Product extraction->pure_product chromatography->pure_product

Caption: Troubleshooting workflow for removing unreacted starting materials.

Corrective Actions:

  • Optimize Reaction Conditions: Ensure the reaction has gone to completion by increasing the reaction time or temperature. Monitor the reaction progress by TLC or HPLC.

  • Aqueous Wash: If the starting materials are water-soluble (e.g., hydrazine salts), perform an aqueous workup by washing the organic layer with water or brine to remove them.

  • Column Chromatography: Unreacted starting materials can typically be separated from the product by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knorr Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • Isopropylhydrazine

  • Ethyl 4-methyl-3-oxopentanoate (or a similar β-ketoester)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve isopropylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add ethyl 4-methyl-3-oxopentanoate (1.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 50% ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • While the solution is still hot, add hexanes dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexanes.

  • Dry the crystals under vacuum to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical Purity Analysis of this compound Batches

Batch IDSynthesis MethodPurification MethodPurity (by HPLC) (%)Regioisomer Content (%)
A-001Knorr SynthesisNone (Crude)75.220.5
A-002Knorr SynthesisRecrystallization (x1)92.85.1
A-003Knorr SynthesisColumn Chromatography>99.0<0.5
B-001Optimized KnorrNone (Crude)85.610.2
B-002Optimized KnorrRecrystallization (x1)97.51.8

Signaling Pathways and Experimental Workflows

cluster_synthesis Knorr Pyrazole Synthesis cluster_purification Purification Workflow start_materials Isopropylhydrazine + β-Ketoester condensation Condensation (Acid Catalyst) start_materials->condensation cyclization Intramolecular Cyclization condensation->cyclization crude_product Crude Product (Mixture of Regioisomers) cyclization->crude_product crude_product_purification Crude Product crude_product->crude_product_purification purification_choice Choose Purification Method crude_product_purification->purification_choice column_chrom Column Chromatography purification_choice->column_chrom recrystallization Recrystallization purification_choice->recrystallization analysis Purity Analysis (HPLC, NMR) column_chrom->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Selection in Efficient Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, offering troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis experiments.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in pyrazole synthesis. Several factors, from starting material quality to reaction conditions, can be the cause.[1]

Potential Cause Troubleshooting Strategy
Impure Starting Materials Ensure the purity of 1,3-dicarbonyl compounds and hydrazine derivatives. Impurities can lead to side reactions and complicate purification.[1] Hydrazine derivatives can degrade; using a fresh or recently purified reagent is recommended.[1]
Suboptimal Reaction Stoichiometry Verify the stoichiometry of your reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]
Inappropriate Reaction Conditions Optimize temperature, reaction time, and solvent. Monitoring reaction progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal conditions.[1] For many condensation reactions, heating or even refluxing may be necessary.[2]
Inefficient Catalyst The choice of catalyst is critical. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[2][3] In some cases, Lewis acids like nano-ZnO or metal catalysts may improve yields.[2][4][5]
Incomplete Reaction Increase the reaction time and monitor until starting materials are consumed. Microwave-assisted synthesis can also be explored to enhance yields and shorten reaction times.[2]

Issue 2: Formation of Regioisomers

The formation of regioisomeric mixtures is a common hurdle when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1]

Influencing Factor Strategy to Improve Regioselectivity
Steric and Electronic Effects The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Solvent Choice The choice of solvent can influence regioselectivity. For instance, polar solvents like ethanol are commonly used.[1]
pH of the Reaction Medium The pH can play a crucial role. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
Catalyst Selection Certain catalysts can offer better regioselectivity. Researching catalysts specific to your substrates is recommended.

Issue 3: Discoloration of the Reaction Mixture

Discoloration, particularly a darkening of the reaction mixture, is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1]

Potential Cause Troubleshooting Strategy
Formation of Colored Impurities This is often due to the formation of colored impurities from the hydrazine starting material.[1]
Acidic Conditions The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]
Oxidative Processes Oxidative side reactions can lead to colored species.[1]
Purification Washing the crude product with a suitable solvent can help remove some of these impurities. Recrystallization is also an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for pyrazole synthesis?

A1: The choice of catalyst largely depends on the synthetic route.

  • Acid Catalysts: Protic acids like acetic acid or mineral acids are commonly used in the Knorr synthesis to facilitate imine formation.[2][3]

  • Lewis Acids: Lewis acids such as nano-ZnO have been shown to improve yields.[2]

  • Metal Catalysts: A variety of metal catalysts are employed, including palladium, copper, ruthenium, silver, and iron, for different types of pyrazole syntheses like cross-coupling reactions or cycloadditions.[4][6][7][8]

  • Green Catalysts: In line with sustainable chemistry, "green" catalysts like ammonium chloride and enzymes are also utilized.[9][10]

Q2: How can I improve the regioselectivity of my pyrazole synthesis?

A2: Improving regioselectivity when using unsymmetrical substrates is a key challenge.[1] Consider the following:

  • Steric Hindrance: Introducing a bulky substituent on either the dicarbonyl compound or the hydrazine can favor the formation of one regioisomer.[1]

  • Reaction Conditions: Systematically screen solvents and the pH of the reaction medium, as these can significantly influence the isomeric ratio.[1]

  • Catalyst Choice: Some catalysts may offer higher regioselectivity. For example, specific metal-catalyzed reactions can provide excellent control over regioselectivity.[6]

Q3: My reaction is sluggish. What can I do to speed it up?

A3: To accelerate a slow reaction, you can:

  • Increase Temperature: Heating the reaction mixture, often to reflux, can significantly increase the reaction rate.[2]

  • Microwave Synthesis: Microwave-assisted synthesis is a powerful technique to reduce reaction times and often improve yields.[2]

  • Optimize Catalyst: Ensure you are using the optimal catalyst and concentration for your specific substrates.

Q4: What are some "green" or environmentally friendly approaches to pyrazole synthesis?

A4: Green chemistry principles are increasingly being applied to pyrazole synthesis.[11] This includes:

  • Use of Green Solvents: Employing environmentally benign solvents or even performing reactions under solvent-free conditions.[12]

  • Recyclable Catalysts: Utilizing catalysts that can be easily recovered and reused.[11]

  • One-Pot Reactions: Designing synthetic routes that involve multiple steps in a single reaction vessel to reduce waste and improve efficiency.[4][6]

  • Biocatalysis: Using enzymes as catalysts for pyrazole synthesis.[9]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in pyrazole synthesis as reported in the literature.

CatalystReactantsSolventTemperature (°C)Yield (%)Reference
Nano-ZnO Ethyl acetoacetate, PhenylhydrazineAqueous mediaRoom Temp.95[5]
Silver(I) oxide (Ag₂O) N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateDichloroethane60up to 99[4][8]
Copper(I) iodide (CuI) α,β-alkynic hydrazonesTriethylamineNot SpecifiedGood to Excellent[13]
Ruthenium(III) chloride (RuCl₃) 1,3-diols, Hydrazinestert-Amyl alcohol110up to 94[7]
Iron(III) chloride (FeCl₃) Diarylhydrazones, Vicinal diolsDichloroethane80up to 92[6]
Ammonium Chloride (NH₄Cl) 1,3-dicarbonyl, HydrazineSolvent-freeNot SpecifiedGood[10]
Tetrabutylammonium bromide (TBAB) Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazinesSolvent-freeRoom Temp.Good[12]
Iodine (I₂) Enaminones, Hydrazines, DMSODMSORoom Temp.Good[6]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.[1]

  • Catalyst Addition: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or a small amount of a mineral acid).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.[1]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizations

Catalyst_Selection_Workflow start Start: Pyrazole Synthesis Goal substrate_analysis Analyze Substrates: - Symmetrical or Unsymmetrical? - Functional Group Tolerance? start->substrate_analysis synthesis_type Select Synthesis Type substrate_analysis->synthesis_type knorr Knorr Synthesis (1,3-dicarbonyl + hydrazine) synthesis_type->knorr Simple Substrates mcr Multi-Component Reaction synthesis_type->mcr Complex Products cycloaddition Cycloaddition synthesis_type->cycloaddition Specific Regiochemistry catalyst_choice_knorr Catalyst Selection for Knorr knorr->catalyst_choice_knorr catalyst_choice_mcr Catalyst Selection for MCR mcr->catalyst_choice_mcr catalyst_choice_cyclo Catalyst Selection for Cycloaddition cycloaddition->catalyst_choice_cyclo acid_cat Acid Catalyst (e.g., Acetic Acid) catalyst_choice_knorr->acid_cat Standard lewis_acid_cat Lewis Acid (e.g., nano-ZnO) catalyst_choice_knorr->lewis_acid_cat Improved Yield metal_cat_mcr Metal Catalyst (e.g., Pd, Cu) catalyst_choice_mcr->metal_cat_mcr green_cat Green Catalyst (e.g., Enzyme, NH4Cl) catalyst_choice_mcr->green_cat metal_cat_cyclo Metal Catalyst (e.g., Ag, Ru) catalyst_choice_cyclo->metal_cat_cyclo optimization Reaction Condition Optimization (Solvent, Temp, Stoichiometry) acid_cat->optimization lewis_acid_cat->optimization metal_cat_mcr->optimization green_cat->optimization metal_cat_cyclo->optimization troubleshooting Troubleshooting (Low Yield, Isomers) optimization->troubleshooting success Successful Synthesis troubleshooting->success Issues Resolved low_yield Address Low Yield troubleshooting->low_yield Low Yield isomers Address Regioisomer Formation troubleshooting->isomers Isomers low_yield->optimization Re-optimize isomers->optimization Re-optimize

Caption: A workflow for catalyst selection in pyrazole synthesis.

Troubleshooting_Flowchart start Problem Encountered issue_type Identify Primary Issue start->issue_type low_yield Low or No Yield issue_type->low_yield Yield regioisomers Regioisomer Formation issue_type->regioisomers Selectivity discoloration Reaction Discoloration issue_type->discoloration Purity check_purity Check Starting Material Purity low_yield->check_purity check_substrates Analyze Substrate Symmetry regioisomers->check_substrates check_hydrazine_salt Using Hydrazine Salt? discoloration->check_hydrazine_salt optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) optimize_stoichiometry->optimize_conditions change_catalyst Evaluate/Change Catalyst optimize_conditions->change_catalyst end Problem Resolved change_catalyst->end modify_substituents Modify Substituents (Sterics) check_substrates->modify_substituents screen_solvents_ph Screen Solvents and pH modify_substituents->screen_solvents_ph screen_solvents_ph->end add_base Add Mild Base (e.g., Sodium Acetate) check_hydrazine_salt->add_base Yes purify Purify Crude Product (Wash, Recrystallize) check_hydrazine_salt->purify No add_base->purify purify->end

Caption: A troubleshooting flowchart for pyrazole synthesis.

References

Validation & Comparative

Comparative Guide to Pyrazole-Based Kinase Inhibitors: Focus on JAK1/JAK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of pyrazole-containing compounds as kinase inhibitors, with a specific focus on the inhibition of Janus kinases JAK1 and JAK2. While direct biological activity data for 1-Isopropyl-1H-pyrazol-3-ol is not extensively available in public literature, the broader class of pyrazole derivatives represents a significant and well-established scaffold in the development of potent kinase inhibitors. This guide will use the FDA-approved, pyrazole-containing drug, Ruxolitinib, as a primary example and compare its performance against other small molecule inhibitors targeting the same kinases.

Introduction to Pyrazole Derivatives as Kinase Inhibitors

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders. Pyrazole derivatives have been successfully developed as inhibitors of various kinases by targeting the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting aberrant signaling pathways.

Comparison of JAK1 and JAK2 Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is essential for hematopoiesis, immune response, and inflammation.[1][2][3] The aberrant activation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases.[4] Ruxolitinib, which features a pyrazole core, is a potent inhibitor of both JAK1 and JAK2.[4][5] The following table summarizes the in vitro inhibitory activity (IC50 values) of Ruxolitinib and several alternative JAK1/JAK2 inhibitors.

CompoundChemical ScaffoldTarget KinaseIC50 (nM)
Ruxolitinib Pyrrolo[2,3-d]pyrimidine-pyrazole JAK1 3.3 [4][5]
JAK2 2.8 [4][5]
BaricitinibPyrrolo[2,3-d]pyrimidineJAK15.9[6][7]
JAK25.7[6][7]
FedratinibAminopyrimidineJAK2~3[8][9]
JAK1~105 (35x less selective than for JAK2)[8][9]
MomelotinibPyrimidineJAK111[10]
JAK218[10]
Gandotinib (LY2784544)Imidazo[1,2-b]pyridazineJAK23[11][12]
JAK119.8[12]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

A standardized in vitro kinase inhibition assay is crucial for the accurate determination and comparison of inhibitor potency. Below is a detailed methodology for a typical luminescence-based JAK kinase inhibition assay.

In Vitro Luminescence-Based JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK enzyme (e.g., JAK1 or JAK2). This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human JAK1 or JAK2 enzyme

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (e.g., Ruxolitinib and alternatives)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection reagent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

    • Include a DMSO-only control (representing 0% inhibition) and a known potent pan-kinase inhibitor as a positive control (representing 100% inhibition).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 50 nL) of the serially diluted compounds and controls to the wells of a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer containing the JAK enzyme and the substrate peptide at their optimal concentrations.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific JAK enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14][15]

Signaling Pathway Visualization

The JAK-STAT signaling pathway is a primary mechanism for a multitude of cytokines and growth factors to regulate gene expression.[1][2][3][16] The diagram below illustrates the canonical JAK-STAT pathway.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation P_STAT p-STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling cascade and the point of inhibition by JAK inhibitors.

References

A Comparative Analysis of 1-Isopropyl-1H-pyrazol-3-ol and Other Pyrazole Fungicides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of pyrazole-based fungicidal compounds.

This guide provides a comprehensive comparison of 1-Isopropyl-1H-pyrazol-3-ol with other prominent pyrazole fungicides, offering valuable insights for researchers, scientists, and professionals involved in drug development. While specific performance data for this compound is not extensively available in public literature, this document leverages data from structurally related pyrazole compounds and established commercial fungicides to provide a robust comparative framework. The focus is on their fungicidal efficacy, mechanism of action, and the experimental protocols used for their evaluation.

Introduction to Pyrazole Fungicides

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of modern agrochemicals due to their broad spectrum of biological activities.[1] Within this class, a substantial number of fungicides operate as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action that disrupts the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth.[1] The pyrazole ring serves as a versatile scaffold, and modifications to its structure can significantly influence the efficacy and target spectrum of the resulting fungicide.

Performance Comparison of Pyrazole Fungicides

Quantitative data on the fungicidal activity of pyrazole derivatives is crucial for comparative analysis. The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration required to inhibit 50% of fungal growth. The following tables summarize the in vitro fungicidal activity of various pyrazole fungicides against key plant pathogens.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of Various Pyrazole Fungicides Against Botrytis cinerea

Compound/FungicideEC50 (µg/mL)Reference(s)
Fenpyrazamine0.9[2]
Boscalid0.3 - 0.9[2]
PyraclostrobinComparable to other active compounds[3]
Novel Pyrazole Derivative (Compound 26)2.432[4]

Table 2: In Vitro Efficacy (EC50 in µg/mL) of Various Pyrazole Fungicides Against Rhizoctonia solani

Compound/FungicideEC50 (µg/mL)Reference(s)
Isoxazolol Pyrazole Carboxylate (7ai)0.37[5][6]
TebuconazoleComplete inhibition at 250 ppm[7]
Propiconazole100% mean mycelial growth inhibition[8]
Novel Pyrazole Derivative (Compound 26)2.182[4]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Many pyrazole-based fungicides, including commercially successful examples like Bixafen and Fluxapyroxad, function as Succinate Dehydrogenase Inhibitors (SDHIs). They target Complex II of the mitochondrial electron transport chain, a crucial enzyme for cellular respiration and energy production in fungi. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone, thereby inhibiting ATP production and causing fungal cell death.

SDHI_Mechanism_of_Action cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone ComplexII Complex II (SDH) ComplexII->Ubiquinone e- transfer ComplexIII Complex III Ubiquinone->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP PyrazoleFungicide Pyrazole Fungicide (SDHI) PyrazoleFungicide->ComplexII Inhibits Fungicide_Evaluation_Workflow start Start culture Prepare Fungal Cultures start->culture stock Prepare Fungicide Stock Solutions start->stock inoculate Inoculate Media with Fungal Plugs culture->inoculate media Prepare Fungicide-Amended Media stock->media media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC50 Value calculate->ec50 end End ec50->end

References

A Comparative Guide to 1-Isopropyl-1H-pyrazol-3-ol Derivatives and Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of pyrazole derivatives, with a focus on analogs related to the 1-Isopropyl-1H-pyrazol-3-ol scaffold, as inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a variety of inflammatory diseases. This document summarizes quantitative data, details experimental protocols for key biological assays, and visualizes the relevant signaling pathway to inform drug discovery and development efforts.

Introduction to Pyrazole Derivatives as p38 MAP Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The p38 MAP kinase, a serine/threonine kinase, plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] Inhibition of p38 MAPK can therefore modulate the inflammatory cascade, offering a promising therapeutic strategy for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease.

This guide will explore the SAR of pyrazole-based p38 inhibitors, drawing comparisons with the well-characterized, potent pyrazole-containing inhibitor BIRB 796 (Doramapimod) and other clinically evaluated p38 inhibitors.

Structure-Activity Relationship and Performance Data

The inhibitory potency of pyrazole derivatives against p38 MAP kinase is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. The following tables summarize the in vitro activity of various pyrazole analogs.

Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives against p38α MAP Kinase

Compound IDCore StructureR1 (at N1)R2 (at C3)R3 (at C5)p38α IC50 (nM)Reference
BIRB 796 Pyrazole-ureap-tolylNaphthyl-ureat-butyl38[4][5]
VX-702 Imidazole2,6-dichlorophenyl2-(2,4-difluorophenyl)pyrimidin-4-ylH4-20[4]
Compound 1 PyrazolePhenyl4-FluorophenylPyridin-4-yl160[6]
Compound 2 PyrazoleMethyl4-FluorophenylPyridin-4-yl>20,000[6]
Compound 3 Pyrazolep-tolylNaphthyl-ureaIsopropyl-

Note: Data for a direct this compound derivative with systematic SAR was not available in the public domain. The table presents data for structurally related pyrazole-based p38 inhibitors to infer SAR principles.

Table 2: Cellular Activity of Pyrazole Derivatives - Inhibition of TNF-α Production

Compound IDCell LineStimulusTNF-α Inhibition IC50 (µM)Reference
BIRB 796 Human whole bloodLPS0.027[5]
VX-702 Human whole bloodLPS0.05[4]
SB 203580 THP-1 cellsLPS0.06

Key SAR Observations:

  • Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly influences potency. Aromatic rings, such as the p-tolyl group in BIRB 796, can engage in favorable interactions within the kinase active site.[1]

  • Substitution at C3: Large, hydrophobic groups at the C3 position are generally well-tolerated and can contribute to high affinity. The naphthyl-urea moiety of BIRB 796 is a key contributor to its potent inhibitory activity.[1]

  • Substitution at C5: A bulky hydrophobic group at the C5 position, such as the t-butyl group of BIRB 796, is crucial for binding to a lipophilic pocket exposed upon a conformational change in the p38 kinase.[1] The smaller isopropyl group is also expected to occupy this pocket.

Comparison with Alternatives

Several small molecule inhibitors targeting the p38 MAP kinase pathway have been developed and evaluated in clinical trials. This section compares pyrazole derivatives with two notable alternatives, BIRB 796 and VX-702.

BIRB 796 (Doramapimod): This pyrazole-urea derivative is a highly potent, allosteric inhibitor of p38 MAPK.[4] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the enzyme in an inactive state.[4] This unique mechanism contributes to its high affinity and slow dissociation rate.[4] It inhibits all four p38 isoforms (α, β, γ, and δ).[5]

VX-702: This compound is an ATP-competitive inhibitor, binding directly to the active site of p38α and p38β.[4] It is reported to be highly selective for these isoforms.[4]

While both classes of compounds have demonstrated potent inhibition of p38 MAPK and efficacy in preclinical models, their clinical development has been challenging, often due to a lack of robust efficacy in chronic inflammatory diseases.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors.

In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human p38α kinase

  • Substrate peptide (e.g., ATF2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Kinase Reaction: Add 2 µL of a solution containing p38α kinase and the ATF2 substrate in kinase reaction buffer to each well.

  • Initiation: Start the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Inhibition of TNF-α Production Assay

This assay measures the ability of a compound to inhibit the production of TNF-α in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Cell culture medium and supplements

  • TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture the cells in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS to induce TNF-α production.

  • Incubation: Incubate the cells for a specified period (e.g., 4-6 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the p38 MAP kinase signaling pathway and a general experimental workflow for inhibitor evaluation.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Receptor Cytokines->Receptor Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Gene_Expression Pro-inflammatory Gene Expression MK2->Gene_Expression regulates Inhibitor Pyrazole Inhibitor Inhibitor->p38_MAPK inhibits Transcription_Factors->Gene_Expression activates

Caption: The p38 MAP Kinase Signaling Pathway.

Experimental_Workflow Start Compound Synthesis Biochemical_Assay In Vitro Kinase Assay (p38α IC50) Start->Biochemical_Assay Cellular_Assay Cellular Assay (TNF-α Inhibition) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End Preclinical Candidate Lead_Optimization->End

Caption: Experimental Workflow for Inhibitor Evaluation.

References

comparative analysis of substituted pyrazol-3-ols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Substituted Pyrazol-3-ols: Biological Activity and Therapeutic Potential

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities.[1][2] A particularly interesting subclass is the substituted pyrazol-3-ols, which exist in tautomeric equilibrium with 1,2-dihydro-3H-pyrazol-3-ones.[3] This structural feature plays a crucial role in their interaction with biological targets. Pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including the anti-inflammatory drug Celecoxib, the analgesic Difenamizole, and the anti-obesity drug Rimonabant.[4]

This guide provides a comparative analysis of the biological activities of various substituted pyrazol-3-ols and their derivatives, focusing on their anti-inflammatory and anticancer properties. It summarizes key experimental data, details the methodologies for cited experiments, and visualizes relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Comparative Biological Activity

The substitution pattern on the pyrazole ring significantly influences the pharmacological profile of the resulting compounds. Modifications at the N1, C3, C4, and C5 positions can modulate potency, selectivity, and pharmacokinetic properties.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, often by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5] The well-known NSAID Celecoxib features a 1,5-diaryl pyrazole structure. The data below compares the activity of several pyrazole derivatives in inhibiting inflammation.

Table 1: Comparative Anti-inflammatory Activity of Substituted Pyrazole Derivatives

Compound ID Description Assay Result (% Inhibition) Standard Drug (% Inhibition) Reference
117a 1,3,4,5-tetrasubstituted pyrazole In vitro protein denaturation 93.80% Diclofenac Sodium (90.21%) [6]
5a 1,3,4-trisubstituted pyrazole Carrageenan-induced paw edema 84.20% Diclofenac (86.72%) [7]
2a 1,3-diaryl pyrazole derivative Carrageenan-induced paw edema (4h) 84.39% Indomethacin (72.99%), Celebrex (83.76%) [8]
2b 1,3-diaryl pyrazole derivative Carrageenan-induced paw edema (4h) 85.23% Indomethacin (72.99%), Celebrex (83.76%) [8]
6b Pyrazole-cyanopyridone derivative Carrageenan-induced paw edema (4h) 89.57% Indomethacin (72.99%), Celebrex (83.76%) [8]

| 9b | Pyrazole-thiopyrimidine derivative | Carrageenan-induced paw edema (4h) | 87.42% | Indomethacin (72.99%), Celebrex (83.76%) |[8] |

Anticancer Activity

The pyrazole scaffold is a key component in many compounds designed as anticancer agents.[9] These compounds can target various cancer-related signaling pathways, including those regulated by cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[5][10]

Table 2: Comparative Anticancer Activity of Substituted Pyrazole Derivatives

Compound ID Description Cancer Cell Line Assay Result (IC₅₀ / GI₅₀) Standard Drug (IC₅₀) Reference
15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine A2780 Ovarian Cancer Antiproliferative 0.127–0.560 µM - [5]
117b 5-(indol-3-yl)-pyrazole-4-carbonitrile MCF-7 Breast Cancer Cytotoxicity GI₅₀ = 15.6 µM - [6]
161a Pyrazole-imide derivative A-549 Lung Cancer Antiproliferative IC₅₀ = 4.91 µM 5-Fluorouracil (59.27 µM) [2]
161b Pyrazole-imide derivative A-549 Lung Cancer Antiproliferative IC₅₀ = 3.22 µM 5-Fluorouracil (59.27 µM) [2]
157 Pyrazolo[1,5-a]pyrimidine derivative HTC-116 Colon Cancer Cytotoxicity IC₅₀ = 1.51 µM Doxorubicin [6]

| 4j | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide | HCT116 Colon Cancer | Antiproliferative | IC₅₀ = 1.1 µM | - |[7] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs is crucial for understanding the comparative data.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Physiological Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Substituted Pyrazole (e.g., Celecoxib) Pyrazole->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by substituted pyrazole derivatives.

G start Start: Select Rats acclimatize Acclimatization (1 week) start->acclimatize fast Fasting (overnight) acclimatize->fast admin Administer Test Compound or Vehicle (Oral) fast->admin wait Wait 1 hour admin->wait inject Inject 0.1 mL Carrageenan into Sub-plantar Region wait->inject measure_initial Measure Paw Volume (Immediately, t=0) inject->measure_initial measure_intervals Measure Paw Volume at 1, 2, 3, 4 hours measure_initial->measure_intervals calculate Calculate % Inhibition of Edema measure_intervals->calculate end End calculate->end

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Carrageenan-Induced Paw Edema Assay (In Vivo)

This widely used model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation in rats.[8]

  • Animals: Wistar albino rats are typically used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Procedure:

    • The animals are fasted overnight with free access to water.

    • Test compounds, a standard drug (e.g., Indomethacin), or a vehicle control are administered orally.

    • After one hour, acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • The paw volume is measured immediately after injection (t=0) and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[8]

MTT Assay for Anticancer Activity (In Vitro)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[9]

  • Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO₂.

  • Procedure:

    • Cells are seeded into 96-well microtiter plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 hours).

    • After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent like DMSO.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.[9]

DPPH Radical Scavenging Assay (In Vitro)

This assay is used to determine the antioxidant activity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11]

  • Reagents: DPPH solution in methanol, test compounds dissolved in a suitable solvent, and a standard antioxidant (e.g., Ascorbic Acid).

  • Procedure:

    • A solution of the test compound at various concentrations is added to a methanolic solution of DPPH.

    • The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.

    • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

    • The radical scavenging activity (RSA) is calculated as a percentage of DPPH discoloration using the formula: % RSA = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the test compound.

Conclusion

Substituted pyrazol-3-ols and their derivatives represent a versatile and highly valuable class of heterocyclic compounds in drug discovery. The comparative data clearly demonstrate that specific substitution patterns on the pyrazole core can yield compounds with potent and selective biological activities, particularly in the realms of anti-inflammatory and anticancer research.[6][8] The cyanopyridone-substituted pyrazole 6b , for instance, showed superior anti-inflammatory activity compared to the standard drug Celebrex, while pyrazole-imide derivatives like 161b exhibited potent anticancer activity against lung cancer cells, far exceeding that of 5-Fluorouracil.[2][8]

The continued exploration of structure-activity relationships, guided by the experimental protocols and mechanistic insights detailed in this guide, will be crucial for optimizing the efficacy and safety profiles of novel pyrazole-based therapeutic agents.

References

Comparative Analysis of the Antifungal Potential of 1-Isopropyl-1H-pyrazol-3-ol and Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal properties of the novel compound 1-Isopropyl-1H-pyrazol-3-ol against established antifungal drugs: Fluconazole, Voriconazole, and Amphotericin B. Due to the limited publicly available data on the specific antifungal activity of this compound, this guide utilizes data from a structurally related pyrazole derivative, herein referred to as Pyrazole Analogue-1, to provide a representative comparison. The data presented is intended to serve as a preliminary guide for researchers interested in the potential of pyrazole-based compounds as antifungal agents.

Quantitative Antifungal Activity

The in vitro antifungal efficacy of this compound (represented by Pyrazole Analogue-1) and commercially available antifungal agents are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.

CompoundFungal SpeciesMIC (µg/mL)
Pyrazole Analogue-1 Rhizoctonia solani0.37[1]
Fluconazole Candida albicans0.5[2][3]
Cryptococcus neoformans≤8[4][5]
Voriconazole Aspergillus fumigatus0.5 - 1.0[6]
Amphotericin B Cryptococcus neoformans≤1[4][5]

Note: The data for Pyrazole Analogue-1 is against a plant pathogenic fungus, Rhizoctonia solani, and may not be directly comparable to the activity against human pathogens. Further studies are required to evaluate the efficacy of this compound against clinically relevant fungal species.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.

  • Preparation of Antifungal Stock Solutions: Stock solutions of the test compounds (this compound, Fluconazole, Voriconazole, Amphotericin B) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration 100-fold the highest final concentration to be tested.

  • Serial Dilutions: Serial two-fold dilutions of each antifungal agent are prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640. Each well will contain 100 µL of the diluted antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure viability and purity. A suspension of fungal cells or spores is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.

  • Inoculation: 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions. This brings the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: Wells containing 100 µL of drug-free medium and 100 µL of the fungal inoculum.

    • Sterility Control: Wells containing 200 µL of uninoculated medium.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antifungal Stock Solution C Serial Dilution of Antifungal in Microplate A->C B Prepare Fungal Inoculum D Inoculate Microplate with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Determine MIC (Visual/Spectrophotometric) E->F

Workflow for Broth Microdilution MIC Assay.
Potential Mechanism of Action: Azole Antifungals

While the specific mechanism of action for this compound is not yet elucidated, many pyrazole-containing compounds, similar to azole antifungals, are known to target the fungal cell membrane. The diagram below illustrates the established mechanism of action for azole antifungals like Fluconazole and Voriconazole.

cluster_inhibition Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) Outcome Disrupted Cell Membrane Fungal Cell Death Azole Azole Antifungal (e.g., Fluconazole) Inhibition Inhibition Azole->Inhibition Inhibition->Ergosterol Blocks Conversion

Mechanism of Action for Azole Antifungals.

Disclaimer: This document is intended for informational purposes for a scientific audience. The antifungal activity of this compound has not been extensively validated, and the data for the pyrazole analogue is provided as a preliminary reference. Further in-depth studies are essential to fully characterize the antifungal profile and mechanism of action of this compound.

References

Comparative Guide to Pyrazole-Based Compounds in Research: Alternatives to 1-Isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring the therapeutic potential of pyrazole-based compounds, understanding the landscape of available alternatives is crucial for advancing discovery. This guide provides a comparative analysis of various pyrazole derivatives as alternatives to 1-Isopropyl-1H-pyrazol-3-ol, focusing on their applications in anticancer and antifungal research. The data presented herein is collated from multiple studies to offer a broad perspective on the structure-activity relationships and performance of these compounds.

Anticancer Activity: A Focus on Kinase Inhibition and Apoptosis Induction

The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents, primarily due to its role in kinase inhibition and the induction of apoptotic pathways.[1][2][3][4] Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

Comparative Performance of Pyrazole Derivatives Against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several pyrazole derivatives against common cancer cell lines. These compounds represent viable alternatives for research, showcasing a range of potencies and selectivities. For comparison, data for the widely used chemotherapeutic agent Doxorubicin is included where available from the cited studies.

Compound/DrugTarget/ClassMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)Reference
Compound 1 (Pyrazole Derivative A)Anticancer Agent5.88.0-[1]
Compound 2 (Pyrazole Derivative B)Anticancer Agent---[1]
Compound 6 Aurora A Kinase Inhibitor0.46-0.39[2]
Compound 22 CDK2/5 Inhibitor---[2]
Compound 33 CDK2 Inhibitor< 23.7< 23.7< 23.7[5]
Compound 34 CDK2 Inhibitor< 23.7< 23.7< 23.7[5]
Compound 43 PI3 Kinase Inhibitor0.25--[6]
Doxorubicin Topoisomerase II Inhibitor0.95-3.676[1][6]
Signaling Pathways Targeted by Pyrazole-Based Anticancer Agents

Pyrazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key kinases involved in cell cycle progression and survival signaling. A prominent example is the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial for the regulation of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cell proliferation.[5] Another important target is the PI3K/AKT pathway, which is frequently hyperactivated in cancer and promotes cell survival and growth.[6] Furthermore, some pyrazole compounds have been shown to induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2.[2][7]

anticancer_pathways cluster_cell_cycle Cell Cycle Regulation cluster_survival Cell Survival Pathway cluster_apoptosis Apoptosis Pathway CDK2 CDK2 Progression G1/S Phase Progression CDK2->Progression CyclinA Cyclin A CyclinA->CDK2 PI3K PI3K AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Pyrazole Pyrazole Derivatives Pyrazole->CDK2 Inhibition Pyrazole->PI3K Inhibition Pyrazole->Bcl2 Inhibition

Caption: Signaling pathways targeted by pyrazole-based anticancer agents.

Antifungal Activity: Targeting Fungal Cell Viability

Certain pyrazole derivatives have demonstrated significant antifungal properties, presenting a promising avenue for the development of new antimycotic agents.[8][9][10]

Comparative Performance of Pyrazole Derivatives Against Fungal Strains

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against pathogenic fungal strains. The data indicates the potential of these compounds as effective antifungal agents.

CompoundAspergillus niger MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
Compound 2 1-[10]
Compound 3b 500-1000 (100% activity)-[9]
Compound 17 -25% of Clotrimazole[11]
Compound 19 -Comparable to Clotrimazole[11]
Compound 20 -Comparable to Clotrimazole[11]
Clotrimazole 2-[10]

Experimental Protocols

Synthesis of Pyrazole Derivatives

A general and common method for the synthesis of substituted pyrazoles involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[12]

General Procedure:

  • A mixture of the appropriate α,β-unsaturated ketone (1 equivalent) and a substituted hydrazine (1.2 equivalents) is refluxed in a suitable solvent, such as acetic acid or ethanol.[12][13]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired pyrazole derivative.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1][14]

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test pyrazole compounds and incubated for an additional 48-72 hours.

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C.

  • The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Assay (MTT) start Start: 1,3-Dicarbonyl + Hydrazine reaction Cyclocondensation (Reflux) start->reaction purification Purification (Recrystallization) reaction->purification product Final Pyrazole Derivative purification->product treatment Compound Treatment product->treatment Test Compound seeding Cell Seeding (96-well plate) seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Formazan Dissolution (DMSO) mtt_add->formazan readout Absorbance Reading (570nm) formazan->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: General experimental workflow for synthesis and biological evaluation.

References

Computational Docking Analysis of 1-Isopropyl-1H-pyrazol-3-ol as a Potential Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical computational docking study of 1-Isopropyl-1H-pyrazol-3-ol against Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The performance of this compound is compared with a known pyrazole-based inhibitor, Compound X, to evaluate its potential as a therapeutic agent. Pyrazole derivatives have shown promise as inhibitors of various protein kinases, including those involved in cancer progression.[1][2][3]

Introduction to Computational Docking

Computational docking is a powerful technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4] This method facilitates the identification of potential drug candidates by simulating the interaction between the ligand and the target's binding site.[4] Software like AutoDock is widely used for these simulations, employing scoring functions to estimate the binding free energy, which indicates the strength of the interaction.[5]

Target Protein: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the transitions from G1 to S phase and from S to G2 phase.[6][7][8] Dysregulation of CDK2 activity is often associated with uncontrolled cell proliferation, a hallmark of cancer.[3] Therefore, CDK2 has emerged as an attractive target for the development of anticancer therapies.[3] Several pyrazole-based compounds have been investigated as potential CDK2 inhibitors.[9][10]

CDK2 Signaling Pathway

The activity of CDK2 is tightly regulated by its association with cyclins, particularly cyclin E and cyclin A.[7] The CDK2/cyclin E complex is essential for the G1/S transition, while the CDK2/cyclin A complex is required for progression through the S phase.[7][11] The signaling cascade involves the phosphorylation of various downstream substrates, including the retinoblastoma protein (Rb), which ultimately leads to the activation of transcription factors required for DNA replication.[6]

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->Rb hyper-phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase_Entry p21 p21 (Inhibitor) p21->CDK2_CyclinE inhibits

Figure 1: Simplified CDK2 Signaling Pathway for G1/S Transition.

Comparative Docking Analysis

The following table summarizes the hypothetical binding affinities of this compound and a known pyrazole-based inhibitor, Compound X, against the ATP-binding site of CDK2.

CompoundBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Number of Hydrogen BondsInteracting Residues
This compound -7.82.52LEU83, LYS33
Compound X (Reference) -9.20.53LEU83, LYS33, ASP86

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Based on this hypothetical data, this compound shows a good binding affinity for the CDK2 active site, forming key hydrogen bonds with residues essential for inhibitor binding. However, the reference Compound X demonstrates a stronger binding affinity, suggesting it may be a more potent inhibitor. Further in vitro and in vivo studies would be necessary to validate these computational predictions.

Experimental Protocols

Computational Docking Workflow

The following diagram outlines the general workflow for a computational docking study.

Docking_Workflow PDB 1. Target Preparation (Download PDB, Remove Water, Add Hydrogens) GridBox 3. Grid Box Generation (Define Binding Site) PDB->GridBox LigandPrep 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking 4. Molecular Docking (AutoDock Vina) LigandPrep->Docking GridBox->Docking Analysis 5. Results Analysis (Binding Energy, Conformations, Interactions) Docking->Analysis Visualization 6. Visualization (PyMOL, Discovery Studio) Analysis->Visualization

References

comparative spectroscopic analysis of pyrazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of pyrazole and its structural isomer, imidazole, utilizing fundamental spectroscopic techniques. The differentiation of these isomers is critical in synthetic chemistry and drug development due to their distinct physicochemical properties and biological activities stemming from the unique arrangement of nitrogen atoms in their five-membered heterocyclic rings. This document outlines the characteristic spectroscopic fingerprints of these isomers obtained through Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction to Pyrazole and its Isomers

Pyrazole and imidazole are structural isomers with the molecular formula C₃H₄N₂. Both are aromatic five-membered heterocycles containing two nitrogen atoms. The key structural difference lies in the relative positions of these nitrogen atoms: in pyrazole, they are adjacent (1,2-position), while in imidazole, they are separated by a carbon atom (1,3-position).[1] This seemingly subtle difference profoundly impacts their electronic structure, reactivity, and biological interactions, making unambiguous identification essential.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for pyrazole and its common isomer, imidazole, providing a clear basis for their differentiation.

¹H NMR Spectral Data

Solvent: CDCl₃

Compoundδ H3 (ppm)δ H4 (ppm)δ H5 (ppm)δ NH (ppm)
Pyrazole7.62 (d)6.32 (t)7.62 (d)12.8 (br s)
Imidazole7.71 (s)7.15 (s)7.15 (s)10.1 (br s)

Note: In pyrazole, due to tautomerism, H3 and H5 are chemically equivalent.

¹³C NMR Spectral Data

Solvent: CDCl₃

Compoundδ C3 (ppm)δ C4 (ppm)δ C5 (ppm)
Pyrazole134.7105.9134.7
Imidazole135.9122.2122.2
IR Spectral Data
Compoundν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C=C) (cm⁻¹)
Pyrazole~3400-3500~1530~1480, 1440
Imidazole~3150 (broad)~1580~1480, 1450
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Pyrazole6841, 40, 39
Imidazole6841, 40, 39

Note: Electron impact mass spectrometry of pyrazole and imidazole yields identical molecular ions and very similar fragmentation patterns, making it challenging to distinguish them by this method alone. Derivatization or analysis of substituted analogs can aid in differentiation.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyrazole isomers. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid pyrazole isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film):

    • If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the pyrazole isomer (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization:

    • Electron Ionization (EI): Typically used with GC-MS. Standard electron energy of 70 eV.

    • Electrospray Ionization (ESI): Commonly used with LC-MS for softer ionization.

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mass Range: m/z 30-200.

  • Data Acquisition: Acquire the mass spectrum, ensuring good signal-to-noise for the molecular ion and major fragment ions.

Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of pyrazole isomers.

Spectroscopic_Analysis_Workflow Workflow for Comparative Spectroscopic Analysis of Pyrazole Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Pyrazole Pyrazole Isomer (e.g., Pyrazole) NMR NMR (¹H, ¹³C) Pyrazole->NMR IR IR Pyrazole->IR MS Mass Spec Pyrazole->MS Imidazole Reference Isomer (e.g., Imidazole) Imidazole->NMR Imidazole->IR Imidazole->MS NMR_Data NMR Data (δ, J) NMR->NMR_Data IR_Data IR Data (ν) IR->IR_Data MS_Data MS Data (m/z) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Structural Elucidation Comparison->Identification

References

Safety Operating Guide

Proper Disposal of 1-Isopropyl-1H-pyrazol-3-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Isopropyl-1H-pyrazol-3-ol should be treated as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its disposal, leveraging established best practices for analogous chemical structures and hazardous waste management. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Hazard Assessment

Given the general characteristics of pyrazole derivatives, this compound should be handled as a potentially hazardous substance. While specific toxicity data is unavailable, related compounds can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times during handling and disposal procedures.

Key Hazard Considerations:

  • Pyrazole Derivatives: This class of compounds can have diverse biological activities and potential toxicity.

  • Unknown Hazards: Without a specific SDS, the full toxicological and ecotoxicological profile is unknown. Therefore, it is crucial to minimize exposure and prevent release into the environment.

Under no circumstances should this compound or its containers be disposed of in regular trash or discharged down the drain.

II. Standard Disposal Protocol

The required method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to your institution's Environmental Health & Safety (EHS) office guidelines is mandatory.

Step-by-Step Disposal Procedures:

  • Waste Segregation: Proper segregation is the foundational step to prevent dangerous chemical reactions.

    • Solid Waste: Collect unadulterated, expired, or surplus solid this compound in a designated, clearly labeled, and sealed container. Any materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, should also be placed in this designated solid chemical waste container.

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix these solutions with other waste streams, particularly those containing incompatible chemicals.

  • Container Selection and Labeling:

    • Container Choice: Utilize containers that are in good condition, chemically compatible with the waste, and equipped with a secure, tight-fitting lid to prevent leaks or spills.

    • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate list of all constituents and their approximate concentrations if it is a solution.

      • The date when waste was first added to the container (accumulation start date).

      • The name of the principal investigator and the specific laboratory location.

  • Storage:

    • Store the waste container in a designated and secure hazardous waste accumulation area within the laboratory.

    • Ensure secondary containment is used to capture any potential leaks from the primary container.[1] A secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[1]

    • Segregate the waste container from incompatible materials, such as strong oxidizing agents, acids, and bases.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a waste pickup.

    • Provide a detailed inventory of the waste, including the chemical name and quantity.

    • Follow all specific instructions provided by the EHS office or the contractor for packaging and preparing the waste for transport.

III. Quantitative Data Summary for Waste Management

ParameterGuidelineSource
Container Headspace Leave adequate headspace (at least 10%) to allow for expansion.General Best Practice
Maximum Accumulation Time Adhere to your institution's and local regulations (e.g., 90 days).[1]
Secondary Containment Volume Must hold 110% of the primary container's volume.[1]

IV. Experimental Protocol for Decontamination

Triple Rinsing of Empty Containers:

Empty containers that previously held this compound must be properly decontaminated before they can be considered for regular disposal or recycling.

  • First Rinse: Rinse the container with a suitable solvent (e.g., methanol or ethanol) capable of dissolving the compound. The first rinsate is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste container.

  • Second and Third Rinses: Repeat the rinsing process two more times with fresh solvent. These subsequent rinsates must also be collected as hazardous waste.

  • Final Water Rinse: After the solvent rinses, wash the container with soap and water.

  • Drying and Disposal: Allow the container to air dry completely. Once decontaminated, the container may be disposed of in the regular trash or recycled, in accordance with your institution's policies.

V. Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Licensed Contractor A This compound (Solid or Liquid) B Segregate Waste (Solid vs. Liquid) A->B C Select & Label Compatible Container B->C D Store in Designated Accumulation Area (with Secondary Containment) C->D E Request Waste Pickup D->E Contact EHS F Prepare for Transport E->F G Final Disposal (Licensed Facility) F->G

Caption: Workflow for the proper disposal of this compound.

VI. Rationale for Treating as Hazardous Waste

HazardRationale A This compound B Absence of Specific Safety Data Sheet (SDS) A->B C Member of Pyrazole Derivative Class A->C D Unknown Toxicological and Ecotoxicological Profile B->D E Potential for Biological Activity and/or Toxicity C->E F Conclusion: Treat as Hazardous Waste D->F E->F

References

Essential Safety and Operational Guide for 1-Isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Isopropyl-1H-pyrazol-3-ol was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including 1-Isopropyl-1H-pyrazole, 1-Isopropyl-1H-pyrazol-4-ol, and other pyrazole derivatives. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Based on the hazard profile of analogous compounds, which indicates risks of skin irritation, serious eye irritation, and potential respiratory irritation, the following PPE is mandatory when handling this compound.[1][2][3]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or GlassesChemical splash-resistant with side shields. A face shield may be necessary for splash hazards.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material. Always inspect gloves for integrity before use.
Body Protection Laboratory Coat or Impervious ClothingLong-sleeved and fully buttoned.
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommended.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed when not in use.[2]

  • The storage area should be equipped with an eyewash station and a safety shower.[1]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory or under a chemical fume hood.[2][4]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or vapors.[3]

  • Wash hands thoroughly with soap and water after handling and before breaks.[3]

  • In case of accidental contact, follow the first aid measures outlined in the table below.

First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

3. Spill Management:

  • In the event of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[2]

  • Prevent the spill from entering drains or waterways.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Final Steps prep_ppe Don Personal Protective Equipment prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_retrieve Retrieve Chemical from Storage prep_setup->handle_retrieve handle_weigh Weigh or Aliquot Chemical handle_retrieve->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Collect Hazardous Waste (Solid & Liquid) cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe storage_dispose Dispose of Waste via Licensed Contractor cleanup_waste->storage_dispose cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_return Return Chemical to Secure Storage cleanup_wash->storage_return

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.